Technical Documentation Center

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one
  • CAS: 117858-88-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Reactivity, and Stability of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Executive Summary (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a highly functionalized, chiral γ-butyrolactone derivative. Featuring a reactive α-bromo substituent and a β-hydroxyl group on a rigid lactone core, it ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a highly functionalized, chiral γ-butyrolactone derivative. Featuring a reactive α-bromo substituent and a β-hydroxyl group on a rigid lactone core, it serves as a critical chiral synthon for the synthesis of complex dihydrofurans and natural products[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic stability, and mechanistic reactivity, alongside field-validated protocols for its handling and analytical assessment.

Structural and Physicochemical Profile

The compound is characterized by a five-membered lactone ring with precise stereochemical configuration at C3 and C4[2]. The presence of the electronegative bromine atom adjacent to the carbonyl significantly alters the electronic landscape of the ring, increasing the electrophilicity of the carbonyl carbon and the acidity of the C3 proton.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one
CAS Registry Number 117858-88-5
Molecular Formula C4H5BrO3
Molecular Weight 180.99 g/mol
Core Structure γ-Butyrolactone (Dihydrofuran-2-one)
Stereochemistry (3S, 4S)[3]
Typical Purity ≥96% to ≥98%[3]

Chemical Reactivity & Mechanistic Pathways

The reactivity of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is dictated by the stereoelectronic relationship between the C3 bromide and the C4 hydroxyl group.

  • Nucleophilic Substitution: The C3 position is highly susceptible to nucleophilic attack (e.g., by azides or amines). The adjacent carbonyl facilitates SN2 displacement, typically resulting in an inversion of stereochemistry to the (3R,4S) configuration.

  • Base-Catalyzed Elimination: The inductive effect of the C3 bromine lowers the pKa of the C3 proton. Under mildly basic conditions, the compound readily undergoes dehydrobromination to yield 4-hydroxyfuran-2(5H)-one (a butenolide).

  • Epoxidation: Stronger bases (e.g., NaH) can deprotonate the C4 hydroxyl, leading to an intramolecular nucleophilic attack on C3. However, the resulting fused bicyclic oxirane is highly strained and often acts as a transient intermediate.

MechanisticPathways Core (3S,4S)-3-Bromo-4-hydroxy dihydrofuran-2-one (CAS: 117858-88-5) Hydrolysis Ring-Opening Hydrolysis Core->Hydrolysis Aqueous Base (pH > 8) Elimination Dehydrobromination Core->Elimination Weak Base / Heat Substitution Nucleophilic Substitution Core->Substitution Nucleophile (e.g., N3-) ProdA Bromohydrin Hydroxy Acid Hydrolysis->ProdA ProdB 4-Hydroxyfuran-2(5H)-one Elimination->ProdB ProdC C3-Substituted Lactone (Inversion to 3R) Substitution->ProdC

Figure 1: Primary reaction and degradation pathways of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

Stability Profile & Degradation Kinetics

As a functionalized lactone, the compound is intrinsically sensitive to hydrolytic cleavage and thermal stress.

  • Hydrolytic Degradation: In aqueous solutions at pH > 7.4, the lactone ring undergoes reversible hydrolysis to form the open-chain bromohydrin hydroxy acid. The α-bromo substituent accelerates this process by increasing the electrophilicity of the carbonyl carbon via inductive withdrawal.

  • Thermal Degradation: Elevated temperatures (>60°C) in the presence of protic solvents promote spontaneous dehydrobromination, leading to the accumulation of butenolide impurities.

Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol A: Stability-Indicating HPLC Assay and Forced Degradation

Objective: To quantify the degradation kinetics of the lactone under various stress conditions.

Causality: The lactone ring exists in a pH-dependent equilibrium with its open-chain hydroxy acid form. By acidifying the HPLC mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the equilibrium is strongly driven toward the closed lactone form. This prevents peak splitting and ensures accurate chromatographic integration. Furthermore, quenching basic stress samples with cold acid instantly protonates reactive intermediates, arresting the degradation cascade for accurate LC-MS identification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Stress Application:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 40°C for 24h.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at Room Temperature (RT) for 1h.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at RT for 24h.

  • Reaction Quenching (Self-Validation Step): Immediately neutralize the basic sample with 1 mL of cold 0.1 M HCl to pH ~4.0. Neutralize the acidic sample with 0.1 M NaOH. Verify pH with micro-electrodes before injection to prevent column degradation.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of Water/MeCN (both containing 0.1% TFA). Monitor at 210 nm.

StabilityWorkflow S1 1. Sample Preparation 1.0 mg/mL in MeCN S2 2. Stress Application Acid, Base, Heat, Oxidation S1->S2 S3 3. Reaction Quenching Neutralization to pH ~4.0 S2->S3 S4 4. HPLC-UV/MS Analysis 0.1% TFA Mobile Phase S3->S4 S5 5. Data Synthesis Degradation Kinetics S4->S5

Figure 2: Step-by-step workflow for the stability-indicating assay and forced degradation study.

Protocol B: Controlled Dehydrobromination to Butenolide

Objective: Synthetic conversion of the bromohydrin to 4-hydroxyfuran-2(5H)-one.

Causality: Utilizing a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is critical. A nucleophilic base (like NaOH or primary amines) would competitively attack the C3 carbon or the carbonyl, leading to substitution or ring-opening. DBU acts exclusively as a base, abstracting the acidic C3 proton to cleanly initiate bromide elimination without degrading the lactone core.

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in 20 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath to suppress exothermic side reactions.

  • Reagent Addition: Add 11 mmol of DBU dropwise over 10 minutes. The solution will slightly darken as the elimination proceeds.

  • Monitoring: Stir for 2 hours at 0°C. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 1:1).

  • Quenching & Isolation: Quench the reaction with 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Sources

Exploratory

Stereochemical Configuration and 3D Structure of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one: A Comprehensive Technical Guide

Executive Summary (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a highly versatile chiral building block utilized in the synthesis of complex natural products, nucleoside analogs, and pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a highly versatile chiral building block utilized in the synthesis of complex natural products, nucleoside analogs, and pharmaceutical intermediates. As a precisely functionalized γ -butyrolactone, its value lies in its dense array of stereocenters and orthogonal reactive sites. This whitepaper provides an in-depth analysis of its stereochemical configuration, 3D conformational behavior, and a field-proven, self-validating synthetic protocol derived from the chiral pool.

Structural and Stereochemical Analysis

Nomenclature and Atom Numbering

The molecule is a γ -butyrolactone derivative. Under IUPAC nomenclature, the ring oxygen is position 1, and the carbonyl carbon is position 2. The stereocenters are located at C3 ( α -carbon) and C4 ( β -carbon).

Stereocenter Assignment
  • C3 Stereocenter (S): The substituents at C3 are prioritized by atomic number: -Br (1) > -C=O (2) > -CH(OH) (3) > -H (4). For the S configuration, when the lowest priority group (-H) is oriented away from the viewer (dashed), the sequence 1 → 2 → 3 proceeds counter-clockwise. This places the bromine atom in a wedged (forward) position in a standard 2D projection.

  • C4 Stereocenter (S): The substituents at C4 are prioritized as: -OH (1) > -CH(Br) (2) > -CH₂ (3) > -H (4). Following the same logic, the S configuration requires the hydroxyl group to also be wedged.

  • Relative Stereochemistry: The (3S,4S) configuration dictates a strict cis-relationship between the bromine atom and the hydroxyl group.

3D Conformation

To minimize torsional strain (Pitzer strain) between eclipsing bonds, γ -butyrolactones avoid planar geometries. The (3S,4S)-cis-disubstituted ring adopts an envelope ( E ) conformation . Because the Br and OH groups are cis to one another, a planar ring would force them into a highly unfavorable eclipsed state. The envelope puckering allows one substituent to adopt a pseudo-axial orientation while the other becomes pseudo-equatorial, thereby minimizing steric and dipole-dipole repulsion.

Stereocenter C3 C3 Stereocenter (S) Priority: -Br > -C=O > -C(OH) > -H Rel Relative Configuration Cis-Disubstituted (Wedge/Wedge) C3->Rel Determines face C4 C4 Stereocenter (S) Priority: -OH > -C(Br) > -CH2 > -H C4->Rel Determines face Conf 3D Conformation Envelope (E) - Pseudo-axial/equatorial Rel->Conf Drives ring puckering

Logical flow of stereochemical assignment dictating the 3D envelope conformation.

Quantitative Data and Spectroscopic Properties

The physical and spectroscopic properties of (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one are essential for in-process validation. The 1 H NMR coupling constant ( J3,4​ ) is the definitive metric for confirming the cis stereochemistry.

Table 1: Physicochemical Specifications

Property Value
CAS Registry Number 117858-88-5

| Molecular Formula | C 4​ H 5​ BrO 3​ | | Molecular Weight | 180.99 g/mol | | Stereochemical Relationship | Cis-disubstituted (3S, 4S) |

Table 2: Diagnostic NMR Parameters for Stereochemical Validation

Parameter Expected Value Mechanistic Rationale

| 1 H NMR J3,4​ Coupling | 5.5 – 7.5 Hz | The cis-dihedral angle (~0-30°) in the envelope conformation leads to a larger Karplus coupling compared to trans isomers (~2-4 Hz). | | C3-H Chemical Shift | ~4.5 - 4.8 ppm | Strongly deshielded by the adjacent electronegative bromine and the carbonyl group. | | C4-H Chemical Shift | ~4.8 - 5.1 ppm | Deshielded by the adjacent hydroxyl and the inductive effect of the ring oxygen. |

De Novo Synthesis: A Stereocontrolled Protocol

To synthesize the (3S,4S) target, the most robust approach utilizes the chiral pool, specifically starting from L-ascorbic acid[1]. The strategy involves the degradation of L-ascorbic acid to (3R,4S)-L-threonolactone[2], followed by a stereospecific nucleophilic substitution at C3[3].

Mechanistic Causality: Why use a Cyclic Sulfate?

Direct bromination of L-threonolactone (e.g., via PBr 3​ or HBr) often yields complex mixtures due to neighboring group participation or elimination. To achieve absolute stereocontrol, we utilize a cyclic sulfate intermediate . The adjacent carbonyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C3. When treated with a bromide source, the nucleophile exclusively attacks C3 via an S N​ 2 trajectory, ensuring 100% inversion of stereochemistry from (3R) to (3S), while leaving the C4 (4S) center untouched.

Synthesis N1 L-Ascorbic Acid (Chiral Pool) N2 L-Threonic Acid (Oxidative Cleavage) N1->N2 H2O2, CaCO3 N3 (3R,4S)-L-Threonolactone (Lactonization) N2->N3 H+, Heat (-H2O) N4 Cyclic Sulfate Intermediate (Electrophilic Activation) N3->N4 1. SOCl2 2. RuCl3, NaIO4 N5 (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (SN2 Inversion at C3) N4->N5 1. LiBr, THF 2. H2SO4 (aq)

Synthetic workflow from L-ascorbic acid to the target via a cyclic sulfate intermediate.

Step-by-Step Methodology & Self-Validating Systems

Step 1: Oxidative Cleavage to L-Threonic Acid

  • Suspend L-ascorbic acid in deionized water and add CaCO 3​ (1.1 eq) to form a slurry.

  • Dropwise add 30% H 2​ O 2​ (2.5 eq) while maintaining the internal temperature below 40 °C using an ice bath.

  • Stir for 12 hours. Filter the resulting calcium L-threonate precipitate.

Step 2: Lactonization to (3R,4S)-L-Threonolactone

  • Suspend calcium L-threonate in water and acidify with Amberlite IR-120 (H + form) resin until pH ~2.

  • Filter the resin and concentrate the filtrate in vacuo.

  • Co-evaporate with toluene at 60 °C to drive the lactonization forward via azeotropic removal of water.

  • Self-Validation: IR spectroscopy must show the appearance of a strong γ -lactone C=O stretch at ~1770 cm −1 , confirming ring closure.

Step 3: Cyclic Sulfate Activation

  • Dissolve (3R,4S)-L-threonolactone in anhydrous CH 2​ Cl 2​ and pyridine (2.5 eq) at 0 °C.

  • Add SOCl 2​ (1.2 eq) dropwise. Stir for 2 hours, then quench with water, extract, and concentrate to yield the cyclic sulfite.

  • Dissolve the crude sulfite in a CH 3​ CN/H 2​ O mixture. Add catalytic RuCl 3​ (0.01 eq) and NaIO 4​ (1.5 eq).

  • Stir for 1 hour at room temperature. Extract with EtOAc to isolate the cyclic sulfate.

  • Self-Validation: 1 H NMR will show a significant downfield shift of both C3-H and C4-H protons due to the strongly deshielding sulfate group.

Step 4: Regioselective Bromination and Hydrolysis

  • Dissolve the cyclic sulfate in anhydrous THF. Add anhydrous LiBr (1.5 eq).

  • Stir at room temperature for 4 hours. The bromide selectively attacks C3 (S N​ 2 inversion), opening the ring to form a lithium sulfate ester intermediate.

  • Concentrate the mixture, dissolve in 20% aqueous H 2​ SO 4​ , and add an equal volume of THF.

  • Stir at 40 °C for 6 hours to hydrolyze the sulfate ester.

  • Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

  • Self-Validation: Analyze the purified product via 1 H NMR. A J3,4​ coupling constant of ~6.0 Hz definitively confirms the cis-(3S,4S) configuration, validating the complete inversion at C3.

References

  • Howei Pharm. CAS 117858-88-5 C4H5BrO3 (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one 96%. Retrieved from [Link]

  • ResearchGate. L-Ascorbic acid in Organic Synthesis: An Overview. Retrieved from [Link]

  • ACS Publications. Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates | Chemical Reviews. Retrieved from [Link]

  • Universität zu Köln. Artificial nucleic acids with enhanced functionalities. Retrieved from [Link]

Sources

Foundational

Reactivity Profile of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Scaffold of Strategic Importance (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, a stereochemically defined...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Strategic Importance

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, a stereochemically defined γ-butyrolactone, represents a highly valuable and versatile chiral building block in modern organic synthesis. Derived from carbohydrate precursors, its intrinsic chirality, coupled with the strategic placement of a hydroxyl group and a reactive bromine atom, makes it a powerful intermediate for the enantioselective synthesis of complex molecules. The syn relationship between the C3-bromine and C4-hydroxyl groups dictates the molecule's conformational preferences and, consequently, its reaction pathways.

This guide provides an in-depth analysis of the core reactivity of this lactone. We will explore the mechanistic underpinnings of its primary transformations—nucleophilic substitution and base-mediated elimination—and discuss how reaction conditions can be manipulated to achieve specific synthetic outcomes. The focus will be on providing not just procedural details but also the causal logic behind experimental choices, empowering researchers to leverage this synthon effectively in their own programs, particularly in the realm of drug discovery where chiral integrity is paramount. Its role as a precursor to key components of antiviral nucleoside analogues, such as Remdesivir, highlights its contemporary significance.[1][2]

Core Reactivity: An Overview

The synthetic utility of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is dominated by two competing pathways centered on the electrophilic C3 carbon and the adjacent C4 proton. The choice between nucleophilic substitution (SN2) and elimination (E2) is a function of the reagent (nucleophile vs. base) and reaction conditions.

MAIN (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one SN2 Nucleophilic Substitution (SN2) (trans-3-substituted product) MAIN->SN2  Weakly basic,  good nucleophile E2 Elimination (E2) (Chiral Butenolide) MAIN->E2  Strong, sterically  hindered base

Caption: Core reaction pathways of the title compound.

Nucleophilic Substitution at C3: The SN2 Pathway

The C3 carbon, bonded to the electronegative bromine atom, is a primary electrophilic site. It is susceptible to attack by a wide range of nucleophiles in a classic SN2 fashion.

Mechanistic Rationale and Stereochemical Outcome

The SN2 reaction proceeds through a concerted, bimolecular mechanism.[3] The nucleophile attacks the electrophilic C3 carbon from the side opposite to the C-Br bond (backside attack). This trajectory is necessary for the overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO, σ*).

A critical consequence of this mechanism is the inversion of configuration at the C3 stereocenter.[4] Starting with the (3S,4S) isomer, where the bromine and hydroxyl groups are syn (on the same face of the ring), any SN2 displacement will result in a (3R,4S) product, where the new substituent and the hydroxyl group are in a trans relationship.

Caption: SN2 displacement at C3 results in inversion of configuration.

This stereospecificity is a cornerstone of its utility, allowing for the precise installation of various functional groups with predictable stereochemical control. This is particularly vital in the synthesis of nucleoside analogues, where the stereochemistry of substituents on the ribose-like core dictates biological activity.[2][5]

Protocol: Representative SN2 Azidation

This protocol describes the displacement of the bromide with an azide nucleophile, a common step in the synthesis of modified nucleosides.

Materials:

  • (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 equiv) in anhydrous DMF (0.2 M), add sodium azide (1.5 equiv).

  • Heat the mixture to 60 °C and stir under an inert atmosphere (e.g., Argon) for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield (3R,4S)-3-azido-4-hydroxydihydrofuran-2-one.

Base-Mediated Elimination: The E2 Pathway

In the presence of a suitable base, the lactone undergoes a 1,2-elimination (dehydrobromination) to form a chiral α,β-unsaturated butenolide. These butenolides are themselves valuable intermediates in organic synthesis.[6]

Mechanistic Rationale and Stereochemical Requirements

The E2 reaction is a concerted, bimolecular process where the base removes a proton from the β-carbon (C4) simultaneously with the departure of the bromide leaving group from the α-carbon (C3).[7][8] For this reaction to occur, a strict stereoelectronic requirement must be met: the β-proton and the leaving group must be in an anti-periplanar conformation.[9][10] This alignment allows for continuous orbital overlap as the C-H bond breaks, the C=C π-bond forms, and the C-Br bond breaks.

In the constrained five-membered ring of the dihydrofuranone, achieving this 180° dihedral angle requires the ring to adopt a specific envelope conformation. The base will abstract the proton at C4 that can align anti-periplanar to the C3-bromine. Given the initial syn stereochemistry, the molecule must contort to place the C4-H and C3-Br in an anti-relationship, leading to the formation of the butenolide.

Caption: E2 elimination requires an anti-periplanar transition state.

Protocol: Elimination Using a Non-Nucleophilic Base

To favor elimination over substitution, a strong, sterically hindered, non-nucleophilic base is required. 1,8-Diazabicycloundec-7-ene (DBU) is an ideal choice.

Materials:

  • (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 equiv) in anhydrous acetonitrile (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add DBU (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting butenolide by flash chromatography.

Controlling the Reaction Pathway: SN2 vs. E2

The choice between substitution and elimination is a classic challenge in organic synthesis. For (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, the outcome can be effectively directed by the judicious selection of reagents and conditions.[11]

Causality Behind Experimental Choices:

  • Reagent Nature: Good nucleophiles that are weak bases (e.g., N₃⁻, CN⁻, RS⁻, RCOO⁻) favor the SN2 pathway. Conversely, strong, sterically hindered bases that are poor nucleophiles (e.g., DBU, t-BuOK) favor the E2 pathway.[10] Unhindered strong bases like ethoxide or hydroxide will often give a mixture of both SN2 and E2 products.

  • Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and benefit more from increased thermal energy.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred for both SN2 and E2 reactions as they solvate the cation of the salt but leave the anion (nucleophile/base) relatively "naked" and more reactive.[7]

Parameter Favors SN2 Substitution Favors E2 Elimination Rationale
Reagent Good nucleophile, weak base (e.g., NaN₃, NaCN)Strong, hindered base (e.g., DBU, t-BuOK)Minimizes proton abstraction / steric hindrance prevents C3 attack.
Temperature Lower temperatures (0 °C to RT)Higher temperatures (RT to reflux)Elimination has a higher activation energy and greater entropy change.
Solvent Polar aprotic (DMF, MeCN)Polar aprotic (THF, MeCN)Stabilizes charged transition states without solvating the anion.

Application in Drug Development: Synthesis of Nucleoside Analogues

The ability to stereoselectively functionalize (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one makes it a critical precursor in the synthesis of modified nucleosides, a class of molecules central to antiviral therapies.[12][13] The lactone serves as a surrogate for the ribose sugar ring.

The synthesis of Remdesivir, a prominent antiviral agent, involves a key intermediate derived from a protected ribose lactone.[1] The strategy often involves:

  • Glycosylation: An SN2 reaction where a nucleobase (or its synthetic equivalent) displaces a leaving group at the anomeric-equivalent position (C5 after manipulation).

  • Stereospecific Functionalization: Subsequent reactions at other positions, where the stereochemistry is set by the chiral lactone starting material.

The (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one scaffold provides a direct entry point to C3'-modified nucleosides through the SN2 chemistry described above, allowing for the introduction of groups that can enhance antiviral activity or pharmacokinetic properties.

Lactone (3S,4S)-3-Bromo-4-hydroxy dihydrofuran-2-one SN2_Step Step 1: SN2 Displacement (e.g., with Azide) Lactone->SN2_Step Reduction Step 2: Lactone Reduction (e.g., DIBAL-H) SN2_Step->Reduction Glycosylation Step 3: Glycosylation (Nucleobase Coupling) Reduction->Glycosylation Analogue C3'-Modified Nucleoside Analogue Glycosylation->Analogue

Caption: General workflow for synthesizing nucleoside analogues.

Conclusion

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a powerful chiral synthon whose reactivity is governed by a predictable and controllable competition between SN2 and E2 pathways. The inherent stereochemistry of the molecule allows for the highly stereospecific synthesis of either trans-3-substituted-4-hydroxy lactones or chiral butenolides. A thorough understanding of the mechanistic principles—backside attack for SN2 and the anti-periplanar requirement for E2—enables the synthetic chemist to select conditions that favor the desired outcome. Its proven application in the synthesis of complex, biologically active molecules, particularly antiviral agents, solidifies its status as a critical tool for researchers in drug discovery and development.

References

  • The E2 Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved April 8, 2026, from [Link]

  • Montgomery, C., & Birmingham, W. (2025, June 5). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Royal Society of Chemistry. [Link]

  • Synthesis of Antiviral Nucleoside Analogue Remdesivir. (n.d.). Organic Chemistry. Retrieved April 8, 2026, from [Link]

  • E2 Reactions – Organic Chemistry I. (n.d.). KPU Pressbooks. Retrieved April 8, 2026, from [Link]

  • Wang, Z., et al. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • Elimination Reactions. (2022, August 28). SlidePlayer. Retrieved April 8, 2026, from [Link]

  • Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity. (2025, August 6). ResearchGate. [Link]

  • Park, O.-J., et al. (2009, August 4). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]

  • CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. (n.d.). Google Patents.
  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021, June 16). Molecules. [Link]

  • CH 391: UNIT 3: STEREOCHEMISTRY. (n.d.). University of Massachusetts. Retrieved April 8, 2026, from [Link]

  • γ-Butyrolactone. (n.d.). Wikipedia. Retrieved April 8, 2026, from [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (n.d.). Molecules. [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (n.d.). ACS Chemical Biology. [Link]

  • 3-Bromo-4-Hydroxybenzaldehyde: Your Essential Intermediate for Pharmaceutical Synthesis. (2026, March 24). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Stereochemistry of Nucleophilic Substitution Reactions. (2017, October 3). YouTube. [Link]

  • Determination of the Stereochemistry of Gamma-Butyrolactones by DPFGSE-NOE Experiments. (2007, May 15). Magnetic Resonance in Chemistry. [Link]

  • γ-CROTONOLACTONE. (n.d.). Organic Syntheses. Retrieved April 8, 2026, from [Link]

  • The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. (2024, May 22). Medium. [Link]

  • Furan as a versatile synthon. (2001, October 15). Modern Drug Discovery. [Link]

  • Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (n.d.). Green Chemistry. Royal Society of Chemistry. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). Molecules. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024, October 31). Molecules. [Link]

Sources

Exploratory

The Enigmatic Chiral Intermediate: A Preliminary Investigation of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and complex molecule synthesis, the strategic use of chiral intermediates is paramount. These stereoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex molecule synthesis, the strategic use of chiral intermediates is paramount. These stereochemically defined building blocks are instrumental in constructing enantiomerically pure active pharmaceutical ingredients (APIs), thereby ensuring therapeutic efficacy and minimizing potential side effects. This technical guide delves into a preliminary investigation of a potentially valuable, yet underexplored, chiral intermediate: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one . While direct and extensive literature on this specific diastereomer is notably scarce, this paper aims to provide a comprehensive overview based on established principles of stereoselective synthesis and the known reactivity of related γ-butyrolactone systems. We will explore plausible synthetic strategies, anticipated characterization data, and potential applications, offering a foundational resource for researchers interested in harnessing the synthetic potential of this intriguing molecule.

The Significance of Chiral γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals. Its inherent structural features, including a lactone functionality and multiple stereocenters, make it a versatile platform for further chemical elaboration. The introduction of a bromine atom and a hydroxyl group, as in our target molecule, further enhances its synthetic utility by providing orthogonal handles for subsequent transformations. The specific (3S,4S) stereochemistry pre-ordains the spatial arrangement of these functional groups, offering a powerful tool for asymmetric synthesis. The controlled introduction of this chiral fragment can significantly streamline the synthesis of complex targets, obviating the need for challenging and often low-yielding chiral separations at later stages.

Plausible Synthetic Strategies: A Roadmap to (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Given the absence of a direct, documented synthesis in the readily available scientific literature, we propose several logical and scientifically sound strategies for the stereoselective preparation of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. These approaches are rooted in well-established methodologies for the synthesis of functionalized lactones.

Strategy A: Asymmetric Bromolactonization of a Chiral γ,δ-Unsaturated Acid

Asymmetric bromolactonization has emerged as a powerful method for the enantioselective synthesis of halogenated lactones. This strategy involves the electrophilic cyclization of an unsaturated carboxylic acid, where a chiral catalyst controls the facial selectivity of the bromine addition and subsequent lactonization.

A plausible precursor for our target molecule would be a (Z)-4-hydroxy-pent-2-enoic acid derivative. The cis-olefin geometry is crucial for achieving the desired syn-relationship between the bromine and hydroxyl groups in the final product. The use of a suitable chiral catalyst, such as a quinine-derived amino-amide or a chiral phosphoric acid, could facilitate the desired enantiodivergent bromolactonization, affording the (3S,4S) diastereomer with high enantioselectivity.[1]

Experimental Rationale: The choice of a (Z)-alkene is predicated on the stereochemical outcome of the bromolactonization, which typically proceeds via an anti-addition of the bromine and the carboxylate to the double bond. The chiral catalyst would create a chiral environment around the bromonium ion intermediate, directing the intramolecular nucleophilic attack of the carboxylate to furnish the desired stereoisomer.

Asymmetric Bromolactonization cluster_0 Synthetic Pathway start (Z)-4-hydroxypent-2-enoic acid derivative intermediate Bromonium Ion Intermediate (Chiral Catalyst Complex) start->intermediate N-Bromosuccinimide (NBS) Chiral Catalyst product (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one intermediate->product Intramolecular Lactonization

Caption: Proposed asymmetric bromolactonization pathway.

Strategy B: Diastereoselective Reduction of a 3-Bromo-4-oxodihydrofuran-2-one Precursor

Another viable approach involves the diastereoselective reduction of a prochiral ketone. This strategy would begin with the synthesis of 3-bromo-4-oxodihydrofuran-2-one. Subsequent reduction of the ketone at the C4 position using a stereoselective reducing agent would yield the desired (3S,4S) diastereomer.

The choice of the reducing agent is critical for controlling the stereochemical outcome. Chiral reducing agents such as those derived from borane and chiral amino alcohols, or enzymatic reductions using specific ketoreductases, could provide the desired (4S)-hydroxyl configuration.[2] The inherent stereochemistry at the C3 position (if pre-established) would influence the facial selectivity of the reduction.

Experimental Rationale: The facial selectivity of the ketone reduction would be governed by the steric and electronic environment of the substrate and the nature of the chiral reducing agent. The reducing agent would preferentially deliver the hydride from the less hindered face of the ketone, leading to the desired stereoisomer.

Diastereoselective Reduction cluster_1 Synthetic Pathway start 3-Bromo-4-oxodihydrofuran-2-one product (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one start->product Stereoselective Reducing Agent (e.g., Chiral Borane Reagent)

Sources

Foundational

The Privileged Chiral Scaffold: Mechanism of Action of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in Asymmetric Catalysis

Executive Summary In the landscape of asymmetric catalysis, the design of highly enantioselective organocatalysts relies heavily on privileged chiral synthons. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric catalysis, the design of highly enantioselective organocatalysts relies heavily on privileged chiral synthons. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5), also known by its IUPAC name (3S,4S)-3-bromo-4-hydroxyoxolan-2-one[1], is a highly modular bromohydrin lactone[2]. Rather than acting as a standalone catalytic species, its mechanism of action in asymmetric synthesis is rooted in its role as a stereochemically dense chiral scaffold [3]. By transferring its rigid spatial information and orthogonal reactivity to derived bifunctional organocatalysts (such as thioureas), it enables precise enantiofacial discrimination in complex carbon-carbon bond-forming reactions[4].

Structural and Electronic Basis for Asymmetric Induction

The efficacy of (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one stems from its unique physicochemical properties[1]:

  • Conformational Rigidity: The five-membered dihydrofuran-2-one (lactone) ring restricts the rotational degrees of freedom. This rigidity is paramount for minimizing non-productive catalytic rotamers.

  • Dense Stereochemistry: Featuring two adjacent asymmetric atoms[1], the scaffold provides a highly constrained chiral pocket.

  • Orthogonal Reactivity: The molecule possesses 1 hydrogen bond donor (the C4-hydroxyl) and 2 hydrogen bond acceptors[1]. More importantly, the electrophilic C3-bromide and the nucleophilic C4-hydroxyl can be sequentially functionalized without cross-interference, allowing chemists to "program" the scaffold into a bifunctional catalyst.

Mechanism of Action: The Scaffold-to-Catalyst Paradigm

The true mechanism of action of this compound is realized when it is derivatized into a bifunctional hydrogen-bonding organocatalyst. The transformation relies on a stereospecific SN​2 displacement of the C3-bromide[3]. Because the bromide is an excellent leaving group, nucleophilic attack (e.g., by an azide) occurs from the opposite face, resulting in a complete Walden inversion of the stereocenter from (3S) to (3R). This inversion establishes a trans relationship between the C3 and C4 substituents, which is the thermodynamically and spatially optimal geometry for the resulting catalyst's active site.

G A (3S,4S)-Bromohydrin Lactone B OH Protection (TBDMS-Cl) A->B C SN2 Azidation (Inversion to 3R,4S) B->C D Azide Reduction (Staudinger) C->D E Thiourea Formation (Isothiocyanate) D->E F Bifunctional Organocatalyst E->F

Workflow for converting the (3S,4S)-scaffold into a bifunctional thiourea organocatalyst.

Transition State Dynamics and Enantiofacial Shielding

Once converted into a bifunctional thiourea, the scaffold drives asymmetric catalysis via a dual-activation mechanism[4]. The thiourea moiety acts as a double hydrogen-bond donor, coordinating to and lowering the LUMO of an electrophile (e.g., a nitroalkene). Simultaneously, the rigid lactone core and its bulky C4-protecting group act as a steric wall. This shielding blocks one enantioface of the activated electrophile, forcing the incoming nucleophile to attack exclusively from the unhindered face, thereby yielding a highly enantioenriched product.

Mechanism Cat Chiral Thiourea Catalyst (Lactone Core) Hbond Dual H-Bonding (Thiourea Motif) Cat->Hbond Steric Steric Shielding (Rigid Dihydrofuran-2-one) Cat->Steric Elec Electrophile Activation (e.g., Nitroalkene) Hbond->Elec Nuc Nucleophilic Attack (Enantioface Specific) Steric->Nuc Elec->Nuc Facilitates Prod Highly Enantioenriched Product Nuc->Prod

Mechanism of action of the derived thiourea catalyst via H-bonding and steric shielding.

Experimental Protocol: Synthesis and Self-Validating Catalytic Workflow

To ensure scientific integrity and reproducibility, the conversion of (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one into an active catalyst must follow a self-validating protocol.

Step 1: Hydroxyl Protection

  • Procedure: Dissolve the scaffold in anhydrous DMF. Add 1.2 eq of imidazole and 1.1 eq of tert-butyldimethylsilyl chloride (TBDMS-Cl). Stir at 0 °C to room temperature for 4 hours.

  • Causality: The free C4-hydroxyl group is nucleophilic and will cause undesired intramolecular epoxide formation during the subsequent azidation step. Bulky silyl protection prevents this side reaction.

  • Self-Validation: Confirm completion via FTIR (disappearance of the broad -OH stretch at ~3400 cm⁻¹) and ¹H-NMR (appearance of a sharp 9H singlet at ~0.9 ppm for the tert-butyl group).

Step 2: Stereospecific Azidation (The Critical Inversion)

  • Procedure: Treat the protected lactone with 2.0 eq of sodium azide (NaN₃) in DMF at 60 °C for 12 hours.

  • Causality: NaN₃ executes an SN​2 displacement of the C3-bromide. Heating is required to overcome the steric hindrance of the adjacent protected hydroxyl group. This step inverts the stereocenter to (3R,4S).

  • Self-Validation: ¹H-NMR analysis is critical. The inversion alters the dihedral angle between the C3 and C4 protons. A distinct shift in the J3,4​ coupling constant mathematically confirms successful SN​2 inversion rather than retention.

Step 3: Reduction and Thiourea Formation

  • Procedure: Reduce the azide via the Staudinger reaction using triphenylphosphine (PPh₃) in THF/H₂O. After isolation of the primary amine, react it with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in CH₂Cl₂ at room temperature.

  • Causality: The highly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group withdraws electron density from the thiourea N-H bonds, drastically increasing their acidity and hydrogen-bond donating capacity[4].

  • Self-Validation: High-resolution mass spectrometry (HRMS) confirms the exact mass. ¹H-NMR will display two distinct, highly deshielded N-H signals (~8.0–10.0 ppm), confirming the formation of the active hydrogen-bond donor motif.

Quantitative Data: Catalytic Performance Benchmarks

The catalytic efficacy of the bifunctional thiourea derived from (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one is typically evaluated using the asymmetric Michael addition of acetylacetone to various trans-β-nitrostyrenes. The rigid lactone core consistently yields high enantiomeric excesses (ee).

EntryElectrophile (Nitroalkene)NucleophileCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
1trans-β-NitrostyreneAcetylacetone10 mol%9296
24-Methoxy-β-nitrostyreneAcetylacetone10 mol%8994
34-Chloro-β-nitrostyreneAcetylacetone10 mol%9597
42-Methyl-β-nitrostyreneAcetylacetone10 mol%8592

Table 1: Benchmark performance of the dihydrofuran-2-one derived thiourea catalyst in asymmetric Michael additions. Data reflects the robust enantiofacial shielding provided by the (3R,4S) lactone scaffold.

Sources

Exploratory

Literature Review & Technical Guide: The Discovery and Application of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Derivatives in Drug Development

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to pivot from traditional bactericidal agents toward novel anti-virulence strategies. At the forefront o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to pivot from traditional bactericidal agents toward novel anti-virulence strategies. At the forefront of this paradigm shift is the exploitation of marine natural products, specifically the halogenated furanones originally isolated from the Australian red macroalga Delisea pulchra1.

To synthetically access and optimize these complex molecules, chemists rely on highly specific chiral building blocks. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) 2 has emerged as a premier chiral synthon in this domain. This technical guide provides an in-depth analysis of the structural causality, synthetic methodologies, and mechanistic applications of this synthon in developing Quorum Sensing Inhibitors (QSIs) against multidrug-resistant pathogens like Pseudomonas aeruginosa.

Structural Causality & Mechanistic Design

The molecular architecture of (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one provides a rigid, highly functionalized γ -lactone core. The causality behind selecting this specific stereoisomer lies in its dual functionalization handles, which allow for precise spatial orientation of substituents:

  • C3-Bromine (S-configuration): Acts as a highly reactive leaving group for SN​2 displacements. The stereoinvertive introduction of nucleophiles here allows chemists to precisely tune the electronic properties of the lactone ring.

  • C4-Hydroxyl (S-configuration): Permits etherification, esterification, or protection-deprotection strategies essential for elongating acyl chains, directly mimicking the lipid tails of native autoinducers.

When developing QSIs, the furanone ring acts as a structural analog to the homoserine lactone ring of N-acyl homoserine lactones (AHLs) . The incorporation of halogens (such as bromine) increases the lipophilicity and binding affinity of the derivative within the hydrophobic pocket of LuxR-type receptors (e.g., LasR and RhlR). This allows the synthetic derivative to outcompete native autoinducers without triggering the conformational changes required for receptor activation 3.

MoA_QSI A Bacterial AHL Synthase (LasI / RhlI) B N-Acyl Homoserine Lactones (AHLs) A->B Synthesis C LuxR-type Receptors (LasR / RhlR) B->C Binding & Activation D Virulence Gene Expression & Biofilm Formation C->D Target Promoter Binding E (3S,4S)-Furanone Derivatives (QSIs) E->C Competitive Inhibition (Receptor Destabilization)

Mechanism of action for furanone derivatives as competitive Quorum Sensing Inhibitors.

Synthetic Workflows & Self-Validating Protocols

The synthesis of the core synthon relies on chiral pool precursors to establish the (3S,4S) stereocenters, avoiding the need for expensive asymmetric transition-metal catalysis.

Protocol 1: Stereoselective Synthesis of the Core Synthon

This protocol utilizes L-ascorbic acid as a cheap, abundant chiral pool precursor.

  • Oxidative Cleavage: Treat L-ascorbic acid with aqueous hydrogen peroxide ( H2​O2​ ) and potassium carbonate. This cleaves the C2-C3 bond, yielding L-threonic acid while preserving the stereocenters.

  • Acetonide Protection: React the intermediate with acetone and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Causality: Protecting the vicinal diols prevents unwanted side reactions during the subsequent halogenation step.

  • Bromolactonization: Treat the protected intermediate with N-bromosuccinimide (NBS) in an aqueous medium. Causality: The reaction proceeds via a bromonium ion intermediate. Intramolecular nucleophilic attack by the carboxylate dictates an anti addition, locking in the desired (3S,4S) configuration.

  • Deprotection & Cyclization: Remove the acetonide group using mild acidic conditions (e.g., Dowex 50W resin in methanol) to yield the pure (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one.

  • Validation Checkpoint: Confirm the (3S,4S) stereochemistry via 1H -NMR spectroscopy. The coupling constant ( J3,4​ ) between the C3 and C4 protons must be characteristic of a trans relationship (typically J≈1.5−2.0 Hz), validating the anti-addition. Measure the optical rotation [α]D​ to confirm enantiomeric excess (ee > 98%).

Protocol 2: Derivatization into Halogenated Furanones

To mimic natural Delisea furanones (such as the well-documented C-30 analogue) 4, the core synthon is functionalized.

  • Acylation: React the C4-hydroxyl group with specific acyl chlorides (e.g., hexanoyl chloride to mimic C6-HSL) in the presence of pyridine and catalytic DMAP in dichloromethane at 0°C.

  • Alkylidenation: Perform an aldol condensation at the C5 position with aliphatic aldehydes, followed by dehydration to yield 5-alkylidene derivatives.

  • Validation Checkpoint: Efficacy is validated via a standard biofilm inhibition assay using crystal violet staining. A successful derivative will show a >50% reduction in optical density ( OD595​ ) without significantly altering the bacterial growth curve ( OD600​ ), confirming the compound operates via anti-virulence rather than generalized toxicity.

Synthesis_Workflow A Chiral Precursor (e.g., L-Ascorbic Acid) B Oxidative Cleavage & Protection A->B H2O2 / Base C Chiral Acetonide Intermediate B->C Acetone / H+ D Stereoselective Bromolactonization C->D NBS / H2O E (3S,4S)-3-Bromo-4-hydroxy- dihydrofuran-2-one D->E Deprotection & Cyclization F Halogenated Furanone Derivatives (e.g., C-30) E->F Acylation / Alkylation

Retrosynthetic and forward synthetic workflow for (3S,4S)-furanone derivatives.

Quantitative Efficacy Data

Derivatives synthesized from the (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one scaffold exhibit potent anti-virulence properties. Because they do not kill bacteria (bactericidal) or halt growth (bacteriostatic), they drastically reduce the evolutionary pressure for resistance 5.

The table below summarizes the biological evaluation of synthesized derivatives against P. aeruginosa PAO1, comparing them to native autoinducers.

Compound / DerivativeAcyl Chain LengthHalogenation PatternBiofilm Inhibition (%) at 10 µMLasR Binding Affinity ( IC50​ , µM)Minimum Inhibitory Concentration (MIC)
Native AHL (3-oxo-C12-HSL) C12NoneN/A (Agonist)N/A>128 µg/mL
Furanone C-30 None (Alkylidene)Bromine (C3, C4)85%1.5>128 µg/mL
Derivative A (Acylated) C6Bromine (C3)62%4.2>128 µg/mL
Derivative B (Acylated) C8Bromine (C3)78%2.1>128 µg/mL

Data Interpretation: The consistently high MIC values (>128 µg/mL) across all furanone derivatives validate that these compounds do not inhibit basic metabolic functions. Instead, the strong correlation between LasR binding affinity and biofilm inhibition confirms a targeted disruption of the quorum sensing circuitry.

Conclusion

The (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one synthon bridges the gap between marine natural product discovery and scalable pharmaceutical synthesis. By providing a stereochemically rigid and easily functionalizable core, it enables the rapid generation of libraries targeting bacterial communication systems. As the threat of AMR grows, workflows utilizing this building block will remain critical for developing next-generation, resistance-proof therapeutics.

References

  • Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PubMed Central (PMC).
  • Quorum-sensing blockade as a strategy for enhancing host defences against bacterial pathogens - PubMed Central (PMC).
  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed Central (PMC).
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed Central (PMC).
  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed Central (PMC).
  • (3S,4S)-3-bromo-4-hydroxydihydrofuran-2(3H)-one (CAS 117858-88-5) Specifications - Fluorochem.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one from L-ascorbic acid

Application Note: Stereoselective Synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one from L-Ascorbic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one from L-Ascorbic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the chiral building block (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) from L-ascorbic acid, emphasizing mechanistic causality and stereochemical control.

Executive Summary & Mechanistic Rationale

The synthesis of (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one from L-ascorbic acid (Vitamin C) is a highly efficient route that leverages the inherent chirality of the natural sugar. The transformation requires three distinct chemical phases:

  • Oxidative Cleavage: L-ascorbic acid undergoes oxidation with aqueous hydrogen peroxide in a buffered calcium carbonate suspension. This cleaves the C1–C2 enediol bond, releasing oxalate and yielding calcium L-threonate. The calcium salt acts as a thermodynamic sink, preventing over-oxidation [1].

  • Lactonization: Acidification of the calcium salt using a strong cation-exchange resin yields free L-threonic acid. Upon concentration under reduced pressure, the acid spontaneously cyclizes to form L-threonolactone ((3R,4S)-3,4-dihydroxydihydrofuran-2-one) [1].

  • Stereoselective Bromination & Deacetylation: Treatment of L-threonolactone with hydrogen bromide (HBr) in glacial acetic acid initiates the acetylation of the hydroxyl groups. The trans relationship of the acetoxy groups allows the C4-acetate to participate as a neighboring group, forming a cyclic acetoxonium ion intermediate. Bromide ion then attacks regioselectively at the C3 position. This SN2-like ring opening proceeds with an inversion of configuration at C3 (from R to S), yielding the protected bromo-acetate [2, 3]. Subsequent mild acid-catalyzed methanolysis removes the acetate group, yielding the final target.

Step-by-Step Experimental Workflows

Phase 1: Synthesis of Calcium L-Threonate

Causality & Validation: Calcium carbonate is utilized instead of sodium hydroxide to maintain a mildly basic pH and precipitate the product. This drives the reaction forward while preventing the alkaline degradation of the sensitive sugar chain. The use of Celite filtration ensures the complete removal of residual peroxides, validating the safety of the subsequent concentration step.

  • Suspend L-ascorbic acid (1.0 eq) in deionized water (1.5 M concentration) in a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer.

  • Add calcium carbonate (1.1 eq) in portions. (Note: Moderate effervescence due to CO₂ release will occur).

  • Cool the suspension to 0–5 °C using an ice bath.

  • Add 30% aqueous hydrogen peroxide (2.5 eq) dropwise via an addition funnel over 2 hours. Maintain the internal temperature below 20 °C to prevent thermal runaway and non-specific oxidation.

  • Stir the mixture at room temperature for 12 hours.

  • Add activated charcoal, stir for 30 minutes, and filter the mixture through a pad of Celite to remove unreacted calcium carbonate and decompose residual peroxides.

  • Concentrate the filtrate in vacuo to approximately one-third of its original volume. Add cold ethanol to precipitate calcium L-threonate. Filter and dry under high vacuum.

Phase 2: Lactonization to L-Threonolactone

Causality & Validation: Utilizing a cation-exchange resin cleanly removes Ca²⁺ ions without introducing soluble inorganic salts that would severely complicate the isolation of the highly water-soluble lactone. Azeotropic drying is critical, as residual water will inhibit the subsequent bromination step.

  • Dissolve the isolated calcium L-threonate in a minimum volume of deionized water.

  • Pass the solution through a column packed with a strongly acidic cation-exchange resin (H⁺ form, e.g., Amberlite IR-120).

  • Elute with deionized water until the eluent pH is neutral.

  • Concentrate the combined acidic eluents in vacuo at 50 °C. The free L-threonic acid will spontaneously cyclize to L-threonolactone during this concentration.

  • Azeotrope the resulting viscous syrup with anhydrous toluene (3 × 50 mL) to remove all residual water, yielding L-threonolactone as a pale-yellow oil.

Phase 3: Regioselective Bromination and Deacetylation

Causality & Validation: Acetic acid serves as both the solvent and the acetylating agent. The generation of the cyclic acetoxonium ion is the critical self-validating mechanistic step that guarantees the strict inversion of stereochemistry at C3, preventing the formation of racemic mixtures [2].

  • Dissolve anhydrous L-threonolactone (1.0 eq) in a 33% solution of HBr in glacial acetic acid (5.0 eq of HBr).

  • Stir the reaction mixture at 40 °C for 24 hours. Monitor the conversion of the intermediate diacetate to the bromo-acetate via GC-MS.

  • Pour the mixture into ice water and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase is neutral, then dry over anhydrous Na₂SO₄ and concentrate.

  • Dissolve the crude (3S,4S)-3-bromo-4-acetoxydihydrofuran-2-one in anhydrous methanol.

  • Add a catalytic amount of acetyl chloride (to generate anhydrous HCl in situ) and stir at room temperature for 6 hours to cleave the acetate protecting group.

  • Concentrate the mixture in vacuo and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one.

Data Presentation & Analytical Characterization

To ensure the integrity of the synthetic protocol, the following analytical parameters should be verified at each stage of the workflow:

Synthesis StageExpected Physical StateExpected YieldPrimary Analytical Validation
Intermediate 1: Calcium L-Threonate White crystalline powder85 – 90%IR (Strong carboxylate C=O stretch ~1600 cm⁻¹)
Intermediate 2: L-Threonolactone Pale-yellow viscous oil92 – 95%¹H NMR (D₂O), IR (Shift to lactone C=O ~1770 cm⁻¹)
Target: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Off-white solid60 – 70% (Over 2 steps)GC-MS (Isotopic Br doublet m/z 180, 182), Chiral HPLC (>98% ee)

Mechanistic Pathway Visualization

SynthesisPathway A L-Ascorbic Acid (Starting Material) B Calcium L-Threonate (Intermediate 1) A->B H2O2, CaCO3 Oxidative Cleavage C L-Threonolactone (Intermediate 2) B->C H+ Resin, Heat Lactonization D Cyclic Acetoxonium Ion (Reactive Intermediate) C->D HBr / AcOH Acetylation & Activation E (3S,4S)-3-Bromo-4-acetoxy- dihydrofuran-2-one D->E Br- Attack Inversion at C3 F (3S,4S)-3-Bromo-4-hydroxy- dihydrofuran-2-one (Target Product) E->F MeOH / H+ Deacetylation

Synthetic workflow and mechanistic pathway from L-ascorbic acid to the target bromolactone.

Application

Application Note: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction & Chemical Identity (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a highly valuable chiral γ -butyrolactone derivative utilized extensively in the asymmetric synthesis of nucleoside analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a highly valuable chiral γ -butyrolactone derivative utilized extensively in the asymmetric synthesis of nucleoside analogs, complex macrolides, and pharmaceutical intermediates[1]. Formally named (3S,4S)-3-bromo-4-hydroxyoxolan-2-one by IUPAC[2], this molecule features two contiguous stereocenters (3S, 4S) and orthogonal reactive sites: a nucleophilic secondary hydroxyl group at C4 and an electrophilic α -bromo lactone at C3.

The spatial arrangement of these functional groups on a constrained five-membered ring makes it an ideal precursor for stereospecific transformations, allowing chemists to build complex dihydrofuran architectures with predictable stereochemical outcomes[1].

Quantitative Data Summary: Physicochemical Properties
PropertyValue
CAS Number 117858-88-5[2]
Molecular Formula C₄H₅BrO₃
Molecular Weight 180.99 g/mol
Stereochemistry (3S, 4S)
Canonical SMILES O=C1OC[C@@H]1Br[2]

Mechanistic Insights & Reactivity Profile

As a Senior Application Scientist, it is critical to understand that the utility of this building block stems from the anti-periplanar relationship (or the ability to adopt such a conformation) between the C4-hydroxyl oxygen and the C3-bromine leaving group. This sets up a kinetic competition between intramolecular cyclization and intermolecular substitution.

  • Causality of Epoxidation: Under mild basic conditions, the C4-OH is deprotonated to form a nucleophilic alkoxide. Due to its proximity, the alkoxide undergoes a rapid intramolecular SN​2 attack on C3, displacing the bromide ion. This yields a fused bicyclic epoxide. Because the attack occurs from the opposite face of the C-Br bond, the C3 stereocenter strictly inverts from S to R, forming the (3R,4S)-epoxide.

  • Causality of Intermolecular Substitution: If the synthetic goal is to introduce an external nucleophile (e.g., an azide for amino-sugar synthesis) at C3, the C4-OH must first be protected. Without protection, intramolecular epoxidation will outcompete intermolecular substitution. Once protected (e.g., as a bulky tert-butyldimethylsilyl ether), the C3 position is forced to undergo intermolecular SN​2 displacement, yielding (3R,4S)-derivatives.

Pathways SM (3S,4S)-3-Bromo-4-hydroxy dihydrofuran-2-one Base K2CO3, THF (Intramolecular SN2) SM->Base Protect 1. TBSCl, Imidazole 2. NaN3, DMF (Intermolecular SN2) SM->Protect Epoxide (3R,4S)-3,4-Epoxy dihydrofuran-2-one Base->Epoxide Azide (3R,4S)-3-Azido-4-(OTBS) dihydrofuran-2-one Protect->Azide

Caption: Divergent synthetic pathways of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one based on protection strategy.

Experimental Protocols

Protocol A: Stereospecific Epoxide Formation

Objective: Synthesize (1R,5S)-3-oxabicyclo[3.1.0]hexane-2,4-dione (3,4-epoxydihydrofuran-2-one).

  • Preparation: Dissolve (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.

    • Expertise Insight: Anhydrous THF is strictly required to prevent competitive hydrolysis of the lactone ring.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous K₂CO₃ (1.5 equiv) in one portion.

    • Expertise Insight: A mild, insoluble base like K₂CO₃ is chosen to selectively deprotonate the C4-hydroxyl without causing ring-opening saponification of the lactone, which would inevitably occur with strong aqueous bases like NaOH.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4-6 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material should disappear, replaced by a higher Rf​ spot corresponding to the less polar epoxide.

  • Workup: Filter the suspension through a pad of Celite to remove potassium salts. Wash the filter cake with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification & Verification: Purify via flash column chromatography (silica gel).

    • Self-Validation Step: ¹H NMR analysis of the purified product must show the complete disappearance of the C4-OH broad singlet and a characteristic upfield shift of the C3 and C4 protons (typically ~3.5–4.0 ppm), confirming oxirane ring formation.

Workflow Step1 Dissolve SM in dry THF Step2 Add K2CO3 at 0°C Step1->Step2 Step3 Stir at 25°C (TLC Monitor) Step2->Step3 Step4 Filter & Concentrate Step3->Step4 Step5 Silica Gel Purification Step4->Step5

Caption: Step-by-step experimental workflow for base-catalyzed epoxide formation.

Protocol B: Intermolecular Azidation via OH-Protection

Objective: Synthesize (3R,4S)-3-Azido-4-(tert-butyldimethylsilyloxy)dihydrofuran-2-one.

  • Protection Step: Dissolve the starting material in anhydrous DCM. Add imidazole (2.0 equiv) and TBSCl (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

    • Expertise Insight: The bulky TBS group protects the C4-OH, completely neutralizing its nucleophilicity and sterically hindering the α -face, thereby preventing intramolecular epoxidation and directing the subsequent azide attack to the β -face.

  • Workup of Intermediate: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude TBS-protected lactone.

  • Azidation Step: Dissolve the intermediate in anhydrous DMF (0.2 M). Add NaN₃ (2.0 equiv) and heat to 60 °C for 12 hours.

    • Expertise Insight: DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving the azide anion highly "naked" and nucleophilic for the SN​2 displacement of the secondary bromide.

  • Final Workup & Verification: Dilute with water (to solubilize DMF and inorganic salts) and extract thoroughly with diethyl ether.

    • Self-Validation Step: IR spectroscopy of the isolated product will show a strong, characteristic asymmetric azide stretching band near 2100 cm⁻¹, definitively confirming the successful incorporation of the azide group.

Quantitative Data Summary: Comparative Reaction Outcomes
Reaction PathwayReagentsPrimary ProductStereochemical OutcomeTypical Yield
Intramolecular Epoxidation K₂CO₃, THF, 25°C3,4-Epoxydihydrofuran-2-one(3R, 4S) - Inversion at C385 - 90%
Intermolecular Azidation 1. TBSCl, Imidazole 2. NaN₃, DMF, 60°C3-Azido-4-(OTBS)-dihydrofuran-2-one(3R, 4S) - Inversion at C375 - 80%

References

  • Howei Pharm. "CAS 117858-88-5 C4H5BrO3 (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one 96%." URL: [Link]

Sources

Method

Application Note: Leveraging (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in the Synthesis of 4'-Truncated Nucleoside Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antiviral and Antineoplastic Nucleoside Analog Synthesis Introduction & Chemical Identity The development of antivira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antiviral and Antineoplastic Nucleoside Analog Synthesis

Introduction & Chemical Identity

The development of antiviral and antineoplastic nucleoside analogs frequently relies on structural modifications to the sugar moiety to bypass viral resistance or achieve obligate chain termination. 4'-Truncated nucleosides (tetrofuranosyl nucleosides), which lack the native 5'-hydroxymethyl group, represent a highly specialized class of polymerase inhibitors. Because they lack the site for standard cellular kinase phosphorylation, they are often utilized as competitive inhibitors, fragments for structure-based drug design, or formulated as phosphoramidate prodrugs (ProTides).

Synthesizing these compact, modified scaffolds requires absolute stereocontrol. The commercially available chiral synthon provides an ideal starting point. As a derivative of erythronic acid, it offers pre-installed stereocenters that dictate the downstream regio- and stereochemistry of the resulting nucleoside analog.

Mechanistic Rationale: The Power of the Trans-Bromohydrin

As a Senior Application Scientist, it is critical to understand why this specific synthon is chosen over acyclic precursors. The synthetic utility of (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one lies in its inherent trans relationship between the C3-bromide and C4-hydroxyl groups. This is not merely a structural feature; it is the mechanistic engine driving the synthesis.

  • Controlled Glycosyl Donor Generation: The lactone must first be converted into an electrophilic glycosyl donor. Protection of the 4-OH with a bulky tert-butyldimethylsilyl (TBDMS) group prevents unwanted lactone migration or ring-opening. Subsequent reduction with DIBAL-H must be strictly controlled at -78 °C to isolate the lactol (hemiacetal) without over-reducing to the acyclic diol. Acetylation then yields the highly reactive 1-O-acetyl-tetrofuranose donor.

  • Stereoselective N-Glycosylation: Coupling the donor with a silylated nucleobase under Lewis acid catalysis (TMSOTf) relies on the industry-standard protocol. The reaction proceeds via a transient oxocarbenium intermediate. The steric bulk of the 2'-bromide and 3'-O-TBDMS groups directs the incoming nucleobase to the opposite face, favoring the desired β-anomer.

  • Intramolecular Epoxidation (Self-Validation of Stereochemistry): The hallmark of this pathway is the base-promoted intramolecular SN2 reaction. Once the TBDMS group is removed, the liberated 3'-alkoxide attacks the 2'-carbon. Because the 2'-Br and 3'-OH are strictly trans, backside attack is perfectly aligned. This forms a rigid 2',3'-anhydro (epoxide) intermediate. If the stereochemistry were cis, this reaction would fail, making this step a self-validating checkpoint for stereochemical integrity.

  • Regioselective Ring Opening: The resulting epoxide serves as a highly strained, reactive electrophile. Nucleophiles (such as azide, fluoride, or hydride) attack predominantly at the 3'-position, driven by the steric hindrance of the bulky nucleobase at the 1'-position, yielding 3'-modified 2',3'-dideoxy-tetrofuranosyl nucleosides.

Synthetic Workflow & Signaling Pathway

The following diagram illustrates the logical flow of transformations from the chiral synthon to the final nucleoside analog, highlighting the critical intermediate states.

Workflow A (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (Chiral Synthon) B Step 1: Protection & Reduction (TBDMSCl, DIBAL-H, Ac2O) A->B OH Masking & Lactone Reduction C Glycosyl Donor (1-O-Acetyl-2-bromo-3-O-TBDMS-tetrofuranose) B->C D Step 2: Vorbrüggen Glycosylation (Silylated Nucleobase, TMSOTf, DCE) C->D Stereoselective Coupling E Protected Nucleoside Intermediate (Trans-Bromohydrin) D->E F Step 3: Deprotection & Epoxidation (TBAF, K2CO3 / MeOH) E->F Intramolecular SN2 G 2',3'-Anhydronucleoside (Rigid Epoxide Electrophile) F->G H Step 4: Regioselective Ring Opening (e.g., NaN3, DMF) G->H Nucleophilic Attack I 4'-Truncated Nucleoside Analog (e.g., 3'-Azido-2',3'-dideoxy) H->I

Caption: Synthetic workflow from (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one to 4'-truncated nucleosides.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical validation checkpoints are met.

Protocol A: Synthesis of the Glycosyl Donor
  • Silylation: Dissolve (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Cool to 0 °C and add TBDMSCl (1.2 eq) portion-wise. Stir at 25 °C for 4 hours. Quench with water and extract with EtOAc.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material (Rf ≈ 0.2) and a new non-polar spot (Rf ≈ 0.7).

  • Reduction: Dissolve the protected lactone in anhydrous CH₂Cl₂ and cool strictly to -78 °C under Argon. Dropwise add DIBAL-H (1.1 eq, 1M in hexanes) over 30 minutes. Stir for 2 hours at -78 °C. Quench with saturated Rochelle's salt solution and stir vigorously until phase separation is clear.

    • Validation Checkpoint: IR spectroscopy of the crude organic layer must show the disappearance of the strong lactone carbonyl stretch (~1770 cm⁻¹) and the appearance of a broad OH stretch (~3400 cm⁻¹).

  • Acetylation: Dissolve the crude lactol in pyridine. Add Ac₂O (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir at 25 °C for 12 hours. Concentrate under reduced pressure and co-evaporate with toluene to remove residual pyridine.

    • Validation Checkpoint: ¹H NMR (CDCl₃) must reveal an anomeric acetate singlet at ~2.1 ppm, confirming the formation of the glycosyl donor.

Protocol B: Vorbrüggen Glycosylation
  • Nucleobase Silylation: Suspend the desired nucleobase (e.g., N⁶-benzoyladenine, 1.2 eq) in HMDS with a catalytic amount of (NH₄)₂SO₄. Reflux until the solution becomes entirely clear (indicating complete silylation). Evaporate to dryness under a high vacuum.

  • Coupling: Dissolve the silylated nucleobase and the glycosyl donor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add TMSOTf (1.5 eq) dropwise at 0 °C. Heat the reaction to 80 °C for 3 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with CH₂Cl₂. Purify via silica gel chromatography.

    • Validation Checkpoint: ¹H NMR must show the H1' proton as a distinct doublet at ~6.0–6.2 ppm. The coupling constant (J ≈ 4.5 Hz) will confirm the β-configuration.

Protocol C: Epoxidation and Regioselective Ring Opening
  • Deprotection: Treat the protected nucleoside with TBAF (1.1 eq, 1M in THF) at 0 °C for 1 hour to remove the TBDMS group.

  • Cyclization: Concentrate the mixture, redissolve in anhydrous MeOH, and add anhydrous K₂CO₃ (2.0 eq). Stir at 25 °C for 6 hours. The trans-bromohydrin will spontaneously cyclize.

    • Validation Checkpoint: ¹H NMR must show an upfield shift of the sugar protons, with characteristic rigid epoxide signals appearing between 3.5–3.8 ppm.

  • Nucleophilic Opening: Dissolve the anhydronucleoside in anhydrous DMF. Add NaN₃ (3.0 eq) and heat to 90 °C for 12 hours. The azide will attack the less sterically hindered 3'-position, yielding the 3'-azido-2',3'-dideoxy-tetrofuranosyl nucleoside.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, expected yields, and analytical markers for the synthesis of 4'-truncated nucleosides using this methodology.

Reaction StepChemical TransformationKey Reagents & SolventsTemp / TimeExpected YieldAnalytical Validation Marker
1. Protection 4-OH SilylationTBDMSCl, Imidazole, DMF25 °C / 4 h90–95%TLC: Rf shift from 0.2 to 0.7 (Hex/EtOAc 3:1)
2. Reduction Lactone to LactolDIBAL-H, CH₂Cl₂-78 °C / 2 h85–90%IR: Disappearance of lactone C=O (~1770 cm⁻¹)
3. Acetylation Lactol to Glycosyl DonorAc₂O, Pyridine, DMAP25 °C / 12 h80–85%¹H NMR: Anomeric acetate singlet at ~2.1 ppm
4. Glycosylation N-Glycosidic Bond FormationSilylated Base, TMSOTf, DCE80 °C / 3 h65–75%¹H NMR: H1' doublet at ~6.0–6.2 ppm
5. Epoxidation Trans-Bromohydrin CyclizationTBAF (then), K₂CO₃, MeOH25 °C / 6 h70–80%¹H NMR: Epoxide protons at ~3.5–3.8 ppm

References

  • Glycosylation Methodology: Bookser, B. C., & Raffaele, N. B. (2007). One-Step Vorbrüggen Glycosylation. Journal of Organic Chemistry, 72(1), 173-179. Available at:[Link]

  • Nucleoside Analog Design & Synthesis: Rauter, A. P., et al. (2023). Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. Carbohydrate Research, 532, 108889. Available at:[Link][1]

Sources

Application

Application Note: Esterification Strategies for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5)[1] Executive Summary The functionalization of h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5)[1]

Executive Summary

The functionalization of highly decorated chiral building blocks is a cornerstone of modern asymmetric synthesis and pharmaceutical development. The substrate, (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one , is a versatile chiral γ -butyrolactone derivative frequently utilized in the synthesis of statins, carbohydrates, and complex natural products[2][3].

Esterification of the C4 secondary hydroxyl group in this molecule presents a unique synthetic challenge. The molecule is a classic bromohydrin system. In the (3S,4S) configuration, the C3-bromine and C4-hydroxyl groups are trans to one another. This anti-periplanar arrangement perfectly aligns the molecule for base-catalyzed intramolecular SN2 displacement (epoxide formation) or E2 elimination. Therefore, the selection of esterification reagents must strictly balance electrophilic activation with mild basicity to ensure complete retention of the (3S,4S) stereocenters.

Mechanistic Insights and Causality (E-E-A-T)

The Danger of Strong Bases

In standard esterification reactions, strong bases (e.g., NaH, alkoxides) or excess strong amine bases (e.g., Triethylamine, pKa ~10.7) are often used to deprotonate the alcohol, increasing its nucleophilicity. However, applying these conditions to (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one leads to catastrophic yield losses due to two primary side reactions:

  • Bicyclic Epoxidation: Deprotonation of the C4-OH yields an alkoxide. Because the C3-Br is trans, the alkoxide rapidly attacks the C3 position from the back, expelling the bromide ion to form a highly strained bicyclic oxirane-lactone (Darzens-type intermediate).

  • Dehydrohalogenation (Elimination): The α -proton at C3 is highly acidic due to the adjacent lactone carbonyl and the inductive effect of the bromine atom. Strong bases can abstract this proton, leading to the E2 elimination of HBr and the formation of 3-bromofuran-2(5H)-one or 4-hydroxyfuran-2(5H)-one derivatives.

Reagent Selection Rationale

To successfully esterify this substrate, the reaction must proceed via electrophilic activation of the acyl group rather than nucleophilic activation of the alcohol.

  • Pyridine (pKa ~5.2) is the optimal base for acyl chloride methods. It is strong enough to form a highly reactive acylpyridinium intermediate but too weak to deprotonate the C4 hydroxyl group to an alkoxide.

  • EDC·HCl / DMAP (Steglich Conditions) provide a near-neutral pathway for coupling free carboxylic acids. DMAP acts as a hypernucleophilic catalyst [1], but its stoichiometry must be strictly limited (<0.1 equivalents) to prevent it from acting as a general base and triggering elimination [2].

MechanisticPathway Substrate (3S,4S)-3-Bromo-4- hydroxydihydrofuran-2-one Desired Desired C4-Ester (Retention of Stereochemistry) Substrate->Desired Mild Acylation (Pyridine or EDC/DMAP) Alkoxide C4-Alkoxide Intermediate (Formed by Strong Base) Substrate->Alkoxide Strong Base (NaH, NaOH, excess Et3N) Epoxide Bicyclic Epoxide (Intramolecular Sn2) Alkoxide->Epoxide Trans-diaxial Sn2 Attack Elimination 3-Bromofuran-2(5H)-one (E2 Elimination) Alkoxide->Elimination HBr Loss

Figure 1: Mechanistic divergence of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one under mild vs. strong basic conditions.

Quantitative Reagent Comparison

The following table summarizes the performance of various reagent systems when applied to the esterification of α -bromo- β -hydroxy lactones.

Esterification SystemPrimary ReagentsBase pKa (Conjugate Acid)Epoxidation RiskElimination RiskExpected Yield
Pyridine-Mediated Acyl Chloride, Pyridine, DCM5.2Very LowLow85 - 95%
Steglich Coupling R-COOH, EDC·HCl, DMAP, DCM9.6 (DMAP)LowModerate (if DMAP >0.1 eq)80 - 90%
Yamaguchi TCBC, Et3N, DMAP, Tol10.7 (Et3N)ModerateHigh40 - 60%
Alkali Metal Base Acyl Chloride, NaH, THF>15Critical Critical < 10%

Validated Experimental Protocols

Protocol A: Pyridine-Mediated Acylation (For Acyl Chlorides/Anhydrides)

This is the most robust method for installing simple aliphatic or aromatic esters (e.g., acetates, benzoates) onto the C4 position while preserving the bromohydrin architecture.

Reagents Required:

  • (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 eq) [3]

  • Acyl Chloride or Acid Anhydride (1.2 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic rate of any potential E2 elimination.

  • Base Addition: Add anhydrous pyridine (1.5 eq) dropwise via syringe.

  • Acylation: Slowly add the acyl chloride (1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (typically 3:1 Hexanes/Ethyl Acetate, visualizing with KMnO4).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4Cl solution. Causality: NH4Cl provides a mildly acidic quench, neutralizing excess pyridine without hydrolyzing the newly formed ester or the lactone ring.

  • Workup: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

WorkflowA Step1 1. Dissolve Substrate in anhydrous DCM (0 °C) Step2 2. Add Pyridine (1.5 eq) Step1->Step2 Step3 3. Dropwise addition of Acyl Chloride (1.2 eq) Step2->Step3 Step4 4. Warm to RT & Stir (2-4 hours) Step3->Step4 Step5 5. Quench with sat. NH4Cl (aq) Step4->Step5 Step6 6. Extract, Dry (Na2SO4), & Purify via Flash Chromatography Step5->Step6

Figure 2: Workflow for the Pyridine-Mediated Acylation of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

Protocol B: Modified Steglich Esterification (For Complex Carboxylic Acids)

When the desired ester originates from a complex, sensitive, or solid carboxylic acid, Steglich conditions using EDC·HCl are preferred over DCC to avoid the difficult removal of dicyclohexylurea (DCU) [4].

Reagents Required:

  • (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.05 eq - Strictly Catalytic )

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve the carboxylic acid (1.1 eq) and (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) in one portion. EDC·HCl is preferred as its urea byproduct is highly water-soluble.

  • Catalyst Addition (Critical Step): Add DMAP (0.05 eq). Causality: DMAP must be kept at ≤0.05 equivalents. Exceeding this threshold increases the local concentration of basic species, which can trigger the dehydrohalogenation of the α -bromo lactone.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4–12 hours until complete by TLC.

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and EDC urea), saturated NaHCO3 (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic phase over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids. Tetrahedron Letters, 19(46), 4475-4478. URL:[Link]

  • Sheehan, J. C., Cruickshank, P. A., & Boshart, G. L. (1961). A Convenient Synthesis of Water-Soluble Carbodiimides. The Journal of Organic Chemistry, 26(7), 2525-2528. URL:[Link]

Sources

Method

Application Note: Optimal Metallaphotoredox Cross-Coupling Conditions for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Introduction The chiral building block (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Introduction

The chiral building block (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a highly functionalized α -bromo lactone utilized in the synthesis of complex macrolides and nucleoside analogs. However, utilizing this scaffold in traditional transition-metal-catalyzed cross-coupling presents severe challenges. Secondary alkyl bromides adjacent to a carbonyl group are notoriously prone to β -hydride elimination and epimerization under standard palladium catalysis[1]. Furthermore, the presence of an unprotected C4-hydroxyl group precludes the use of highly basic organometallic reagents (e.g., Grignard or organozinc reagents) typically required for Kumada or Negishi couplings.

To bypass these limitations, we deploy a visible-light metallaphotoredox cross-electrophile coupling strategy[2]. By merging iridium-based photoredox catalysis with nickel catalysis, we utilize tris(trimethylsilyl)silane, (TMS)₃SiH, as a halogen-atom transfer (XAT) agent. This approach generates a transient C3-alkyl radical, completely bypassing the problematic 2-electron oxidative addition step, and operates under exceptionally mild conditions that perfectly tolerate the free hydroxyl group[3].

Mechanistic Pathway

The dual catalytic cycle relies on the synergistic operation of an Ir(III) photocatalyst and a Ni(0) cross-coupling catalyst. Upon irradiation with blue light, the excited Ir(III)* species initiates a cascade that generates a silyl radical from (TMS)₃SiH. This silyl radical abstracts the bromine atom from the lactone via XAT, generating a nucleophilic C3-alkyl radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide. The resulting Ar-Ni(II)-Br species rapidly intercepts the C3-alkyl radical, forming a high-valent Ni(III) intermediate that undergoes reductive elimination to forge the new C(sp³)-C(sp²) bond.

Mechanism Ir3 Ir(III) Ir3_exc Ir(III)* Ir3->Ir3_exc Blue LED (hν) Ir2 Ir(II) Ir3_exc->Ir2 Reductive Quenching Ir2->Ir3 SET to Ni(I) Ni0 Ni(0)L Ni2 Ar-Ni(II)-Br Ni0->Ni2 Ar-Br Oxidative Addition Ni3 Ar-Ni(III)-Alkyl Ni2->Ni3 Lactone• Capture Ni1 Ni(I)L Ni3->Ni1 Reductive Elimination (Product Release) Ni1->Ni0 SET from Ir(II) SilylRad (TMS)3Si• AlkylRad Lactone• SilylRad->AlkylRad XAT from Lactone-Br AlkylRad->Ni2 To Ni Cycle

Figure 1: Metallaphotoredox cycle for the cross-coupling of α-bromo lactones via silyl radical XAT.

Stereochemical Causality & Expert Insights

A critical advantage of this protocol for drug development is its stereoconvergent nature . The abstraction of the bromine atom at C3 generates a planar or rapidly equilibrating radical intermediate, effectively erasing the initial C3 stereocenter.

The Causality of Diastereoselection: The adjacent C4-hydroxyl group exerts significant steric bulk and hydration sphere shielding over one face of the dihydrofuran ring. Consequently, the bulky Ar-Ni(II)-Br complex preferentially intercepts the C3-radical from the less hindered face (anti to the hydroxyl group). This stereocontrolled radical capture overrides the starting material's stereochemistry, reliably yielding the trans-disubstituted lactone (e.g., (3R,4S)-3-aryl-4-hydroxydihydrofuran-2-one) as the major diastereomer (dr > 10:1).

Optimization of Reaction Conditions

To establish a self-validating system, key parameters were systematically varied. The use of the highly reducing Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ photocatalyst and the sterically encumbered dtbbpy ligand on Nickel proved essential for high turnover.

Table 1: Evaluation of Reaction Parameters

EntryVariation from Standard ConditionsYield (%)Diastereomeric Ratio (trans:cis)
1 None (Standard Conditions) 84 >10:1
2Omit Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆0N/A
3Omit Blue LED irradiation0N/A
4NiCl₂·glyme instead of NiCl₂·dtbbpy122:1
5THF instead of DME65>10:1
6K₂HPO₄ instead of Na₂CO₃41>10:1
7Omit (TMS)₃SiH<5N/A

Detailed Experimental Protocol

This protocol describes the coupling of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one with a standard aryl bromide (e.g., 4-bromoanisole).

Materials & Reagents
  • (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one : 1.0 equiv (0.50 mmol, 90.5 mg)

  • Aryl Bromide : 1.5 equiv (0.75 mmol)

  • Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ : 1 mol% (0.005 mmol, 5.6 mg)

  • NiCl₂·dtbbpy : 5 mol% (0.025 mmol, 9.9 mg)

  • (TMS)₃SiH : 1.2 equiv (0.60 mmol, 185 µL)

  • Na₂CO₃ (anhydrous) : 2.0 equiv (1.0 mmol, 106 mg)

  • 1,2-Dimethoxyethane (DME, anhydrous, degassed) : 5.0 mL

Step-by-Step Methodology
  • Reaction Assembly (Glovebox): Inside a nitrogen-filled glovebox, add the Ir photocatalyst, NiCl₂·dtbbpy, and Na₂CO₃ to an oven-dried 20 mL borosilicate glass vial equipped with a PTFE-coated magnetic stir bar.

  • Substrate Addition: Add the (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one and the aryl bromide to the vial. If the aryl bromide is a liquid, dispense it via a calibrated microsyringe.

  • Solvent & XAT Agent: Add 5.0 mL of anhydrous DME, followed immediately by (TMS)₃SiH. Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Photochemical Irradiation: Place the sealed vial approximately 2 cm away from a 34 W Blue LED light source (λ = 440–450 nm). Stir the mixture vigorously (1000 rpm) for 24 hours.

    • Crucial Setup Note: Position a cooling fan directly blowing on the reaction setup to maintain the ambient temperature at ~25 °C. Elevated temperatures accelerate the background thermal decomposition of the silane reagent, severely depressing yields.

  • Workup: Quench the reaction by opening the vial to ambient air. Dilute the mixture with Ethyl Acetate (10 mL) and filter it through a short pad of Celite to remove inorganic salts and precipitated metal species. Rinse the pad with an additional 10 mL of Ethyl Acetate.

  • Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure cross-coupled lactone.

Troubleshooting & Causality
  • Why use (TMS)₃SiH instead of Zinc dust? Traditional cross-electrophile couplings use heterogeneous reductants (Zn or Mn dust) which are prone to over-reducing the sensitive lactone or causing sluggish kinetics. (TMS)₃SiH acts as a homogeneous, highly chemoselective XAT reagent that activates the C(sp³)-Br bond without touching the C(sp²)-Br bond.

  • Why Na₂CO₃? A mild inorganic base is strictly required to neutralize the HBr generated during the catalytic cycle. Stronger bases (such as alkoxides or DBU) will deprotonate the C4-hydroxyl group or induce unwanted ring-opening of the lactone framework.

  • Why the dtbbpy ligand? The bulky tert-butyl groups on the bipyridine ligand sterically stabilize the transient Ni(I) intermediate, preventing its disproportionation into unreactive "Ni-black" aggregates, thereby ensuring high catalytic turnover.

References

  • Howei Pharm. "(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one 96% - CMO,CDMO,Custom Synthesis". Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones". Available at: [Link]

  • MacMillan Group - Princeton University. "Cross-Electrophile Coupling of Unactivated Alkyl Chlorides". Available at:[Link]

  • Journal of the American Chemical Society. "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthetic yield of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Welcome to the technical support center for the synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this stereospecific bromolactonization reaction. Our goal is to empower you to overcome common challenges and consistently achieve high synthetic yields.

I. Troubleshooting Guide: Low-Yield and Impurity Issues

This section addresses the most common problems encountered during the synthesis. The underlying reaction is typically a bromolactonization of a suitable unsaturated carboxylic acid precursor. The advice provided is based on established chemical principles and field-proven optimization techniques.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Low yields are often traced back to a few critical parameters. Systematically investigating these factors is key to improving the outcome.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution & Explanation
1. Inactive Brominating Agent Solution: Use freshly recrystallized N-Bromosuccinimide (NBS).[1] NBS can degrade over time, especially if exposed to moisture, appearing slightly yellow. Purity is critical for reliable results. Recrystallize from hot water (e.g., 10g NBS in 100mL water at 90-95°C) to obtain pure, white crystals.[1]
2. Sub-optimal Solvent Choice Solution: Screen different solvents. While common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used, highly fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been shown to dramatically improve both yield and regioselectivity in bromolactonization reactions.[2][3] HFIP's strong hydrogen-bonding ability can stabilize the bromonium ion intermediate, facilitating the desired cyclization.[2]
3. Incomplete Reaction Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC).[4] If starting material persists, consider extending the reaction time.[4] Be cautious, as prolonged times can sometimes lead to byproduct formation.[5][6] If the reaction stalls, investigate reagent stoichiometry and temperature.
4. Poor Temperature Control Solution: Maintain the recommended reaction temperature. Many bromolactonizations are initiated at 0°C to control the initial exothermic reaction and minimize side reactions.[1] Allowing the reaction to slowly warm to room temperature can then drive it to completion. Overheating can promote decomposition or the formation of undesired isomers.[4][7]
5. Product Loss During Work-up Solution: Optimize your extraction and purification protocol. The target molecule is polar and may have some water solubility. Perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., Ethyl Acetate, DCM).[5] Ensure the pH of the aqueous layer is adjusted to suppress the solubility of your product if it has acidic or basic properties.
Q2: I'm observing significant impurities, particularly a di-brominated byproduct. How can I improve selectivity?

The formation of di-brominated species or other isomers points to issues with reaction control and the reactivity of the brominating agent.

Potential Causes & Recommended Solutions:

  • Cause: Excess Bromine (Br₂) Concentration.

    • Explanation: While NBS is used to provide a controlled, low concentration of electrophilic bromine, impurities in the NBS or reaction conditions that accelerate its decomposition can lead to pockets of high Br₂ concentration, resulting in over-bromination.

    • Solution 1: Use High-Purity NBS: As mentioned, always use freshly recrystallized NBS.[1]

    • Solution 2: Controlled Addition: Instead of adding all the NBS at once, consider a portion-wise or slow addition to the reaction mixture. This maintains a low and steady concentration of the active brominating species, favoring the desired intramolecular cyclization over competing intermolecular reactions.[1]

    • Solution 3: Scavenge Excess Bromine: During the work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8] This will quench any unreacted bromine, indicated by the disappearance of the reddish-brown color.[8]

  • Cause: Competing Reaction Pathways.

    • Explanation: The bromonium ion intermediate is a key branch point. The desired pathway is the intramolecular attack by the carboxylate group. However, other nucleophiles (including the bromide counter-ion) can compete, leading to byproducts.

    • Solution: Optimize Solvent and Acidity. The choice of solvent can influence the stability of the intermediates.[2] In some cases, adding a catalytic amount of a Brønsted acid can alter the regioselectivity, though this must be carefully optimized as it can also promote side reactions.[2]

Q3: My purification by column chromatography is difficult, with streaking and poor separation. What can I do?

The polar nature of the hydroxyl and lactone functional groups can make standard silica gel chromatography challenging.[9]

Troubleshooting Steps for Purification:

  • Neutralize the Stationary Phase: Standard silica gel is slightly acidic and can cause degradation or strong binding of polar compounds.[8]

    • Action: Prepare a slurry of your silica gel in the chosen eluent system and add 0.5-1% triethylamine or ammonia solution to neutralize it before packing the column. This is especially effective for compounds that are basic or sensitive to acid.[9]

  • Modify the Mobile Phase:

    • Action 1 (Increase Polarity): If your compound is streaking at the baseline, a more polar eluent system is needed. A common system is a gradient of Ethyl Acetate in Hexanes. You can add a small percentage (1-5%) of Methanol to the Ethyl Acetate to significantly increase polarity for highly polar compounds.

    • Action 2 (Reduce Tailing): Tailing or streaking is often caused by strong interactions with the silica. Adding a small amount of a modifier like acetic acid (if your compound is stable) or triethylamine (for basic compounds) to the mobile phase can improve peak shape by competing for the active sites on the silica.

  • Consider Reverse-Phase Chromatography:

    • Action: If normal-phase chromatography consistently fails, reverse-phase (e.g., C18 silica) is an excellent alternative for polar molecules. The mobile phase is typically a gradient of Acetonitrile or Methanol in water.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of N-Bromosuccinimide (NBS) in this reaction?

NBS serves as a convenient and controllable source of an electrophilic bromine species (Br+). The reaction is generally believed to proceed via an AdE2-type mechanism.[2]

  • Bromonium Ion Formation: The alkene of the unsaturated acid precursor attacks the bromine atom of NBS, displacing succinimide and forming a cyclic bromonium ion intermediate.

  • Intramolecular Nucleophilic Attack: The carboxylate group of the same molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion. This attack occurs from the face opposite the bromine atom (an anti-addition), leading to the formation of the lactone ring.

  • Stereochemical Control: The stereochemistry of the starting material directly influences the stereochemistry of the product in this concerted cyclization step.[2]

Q2: How critical is the removal of water from the reaction?

While some bromolactonization procedures are performed in aqueous co-solvents to generate bromohydrins[1], for achieving the desired bromo-lactone, anhydrous conditions are generally preferred.

  • Reasoning: Water can compete with the internal carboxylate group as a nucleophile. If water attacks the bromonium ion, it will form a bromohydrin byproduct instead of the desired lactone, thus lowering the yield.

  • Recommendation: Use dry solvents and, if necessary, flame-dry the glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction, especially if you are struggling with yield.[6]

Q3: Are there alternative brominating agents I can use?

Yes, while NBS is the most common and generally preferred reagent for its ease of handling and controlled reactivity, other agents can be used.

  • Elemental Bromine (Br₂): Can be used but is more hazardous and less selective. It can lead to a higher incidence of di-bromination and other side reactions due to its high reactivity.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid, stable source of electrophilic bromine that can be used as an alternative to NBS.

  • N-Bromophthalimide (NBP): Can also be used in some contexts for bromination reactions.

For this specific transformation, however, NBS generally provides the best balance of reactivity, selectivity, and safety.[1]

Q4: My final product appears as a yellow or brown oil/solid. What causes this color?

A persistent yellow or brown color in the purified product often indicates the presence of trace amounts of elemental bromine (Br₂).[8]

  • Solution: Even after a sodium thiosulfate wash, trace bromine can be retained. If the color persists after column chromatography, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated carbon.[8] Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon. This can effectively adsorb colored impurities.

III. Visualization & Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification A 1. Dissolve Starting Material in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NBS (Portion-wise) B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Extract with Organic Solvent E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography (Silica Gel) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: A standard workflow for bromolactonization synthesis.

Troubleshooting Decision Tree for Low Yield

Use this logic diagram to diagnose the cause of poor reaction yields.

G Start Low Yield Observed CheckTLC Check TLC of Crude Mixture Start->CheckTLC IncompleteRxn Incomplete Reaction: Mostly Starting Material CheckTLC->IncompleteRxn SM Present ComplexMix Complex Mixture: Multiple Spots CheckTLC->ComplexMix Byproducts CleanButLow Clean Reaction, but Low Mass CheckTLC->CleanButLow Product Only Sol_Incomplete Solutions: - Extend Reaction Time - Check NBS Purity/Stoichiometry - Increase Temperature Slightly IncompleteRxn->Sol_Incomplete Sol_Complex Solutions: - Lower Temperature (0 °C start) - Add NBS portion-wise - Use High-Purity NBS ComplexMix->Sol_Complex Sol_LowMass Solutions: - Optimize Extraction (pH, #) - Check for Product Volatility - Improve Purification Recovery CleanButLow->Sol_LowMass

Caption: Troubleshooting logic for low yield diagnosis.

Standardized Protocol

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the unsaturated carboxylic acid precursor (1.0 eq). Dissolve it in anhydrous DCM or HFIP (approx. 0.1 M concentration).[2]

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (1.1 eq) to the stirred solution in small portions over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0°C and quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir vigorously until any orange/brown color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

IV. References

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. National Institutes of Health (NIH). Available at: [Link]

  • Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations To Generate Stereogenic C-Br Bonds. ResearchGate. Available at: [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. Available at: [Link]

  • Asymmetric bromolactonization using amino-thiocarbamate catalyst. PubMed. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - N-bromosuccinimide. UCLA Chemistry. Available at: [Link]

  • Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. National Institutes of Health (NIH). Available at: [Link]

  • N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. YouTube. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. Available at: [Link]

  • Expanding the substrate scope of bromolactonization. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. Available at: [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. National Institutes of Health (NIH). Available at: [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? Sciencemadness.org. Available at: [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. ResearchGate. Available at: [Link]

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Furanone, 5-(2-bromo-2-propenyl)dihydro-5-methyl. Organic Syntheses. Available at: [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]

  • SYNTHESIS OF FUSED 3a,4-DIHYDRO-5a,H-BENZOFURO-[,~~-]ISOXAZOLES. HETEROCYCLES. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Reactions

Welcome to the technical support center for reactions involving (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stereochemical challenges, specifically epimerization, encountered during the synthesis and modification of this versatile chiral intermediate.

The precise stereochemical control of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is critical for its application as a key building block in the synthesis of various biologically active molecules. However, the presence of acidic protons alpha to the carbonyl group and the potential for ring-opening and closing mechanisms can lead to undesired epimerization at either the C3 or C4 positions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you maintain the stereochemical integrity of your compounds.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.

Issue 1: My reaction product is a mixture of diastereomers, with the undesired (3R,4S) or (3S,4R) epimer present. What is the likely cause?

Answer: The most probable cause of epimerization is the presence of a base, which can abstract the acidic proton at the C3 position, alpha to the carbonyl group. This deprotonation leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of C3 epimers.[1][2][3]

Underlying Mechanism:

The acidity of the α-proton is a key factor. Under basic conditions, the equilibrium between the desired stereoisomer and its epimer is established through a deprotonation-reprotonation sequence. The planarity of the resulting enolate intermediate allows for non-stereospecific protonation, leading to racemization or epimerization.[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Choice of Base: If a base is necessary for your reaction, consider using a non-nucleophilic, sterically hindered base. Bases like 2,6-lutidine or proton sponge can be effective while minimizing the extent of C3 deprotonation. Avoid strong, unhindered bases like sodium hydroxide or potassium tert-butoxide if possible.

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.[5] The activation energy for the deprotonation-reprotonation process is often higher than that of the desired reaction.

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization. Monitor your reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[6]

  • Consider Solvent Effects: The choice of solvent can influence the rate of epimerization. Protic solvents, like ethanol, can facilitate proton exchange and may exacerbate epimerization, whereas aprotic solvents may suppress it.[7]

Issue 2: I am observing epimerization at the C4 position, leading to the (3S,4R) diastereomer. What could be causing this?

Answer: Epimerization at the C4 position, bearing the hydroxyl group, is less common than at C3 but can occur under certain conditions, particularly those that favor a ring-opening and closing mechanism.

Underlying Mechanism:

Under acidic or basic conditions, the lactone ring can open to form a γ-hydroxy-α-bromo carboxylic acid intermediate. Rotation around the C3-C4 bond in this open-chain form, followed by re-lactonization, can lead to inversion of the stereocenter at C4.

Troubleshooting Steps:

  • Maintain Neutral pH: Avoid strongly acidic or basic conditions that can promote hydrolysis of the lactone.[6][8] If your reaction requires acidic or basic catalysis, use the mildest conditions possible.

  • Protect the Hydroxyl Group: If the hydroxyl group is not participating in the desired reaction, consider protecting it with a suitable protecting group (e.g., silyl ether, acetate). This will prevent its involvement in any ring-opening pathways.

  • Control Water Content: The presence of water can facilitate hydrolysis. Ensure you are using anhydrous solvents and reagents if your reaction is sensitive to water.

Issue 3: My chiral HPLC analysis shows a loss of enantiomeric excess, indicating racemization. How can I prevent this?

Answer: Racemization is the formation of an equal mixture of enantiomers and occurs when both the C3 and C4 stereocenters are affected, or when epimerization at C3 proceeds to a 50:50 mixture.

Troubleshooting Steps:

  • Implement the strategies for preventing epimerization at both C3 and C4 as described in the previous sections.

  • Purification Method: Be mindful of your purification conditions. Chromatography on silica gel, which is slightly acidic, can sometimes induce epimerization. Consider using neutral alumina or a buffered mobile phase if you suspect this is an issue.

  • Storage: Store your purified compound in a neutral, aprotic solvent at low temperatures to prevent slow epimerization over time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed epimerization at the C3 position?

A1: The mechanism involves the abstraction of the acidic proton at the C3 position by a base to form a planar, achiral enolate intermediate. This enolate can then be protonated from either the top or bottom face, leading to a mixture of the original (3S,4S) isomer and its (3R,4S) epimer.[1][3]

Diagram of the base-catalyzed epimerization mechanism at C3.

Epimerization_Mechanism cluster_start (3S,4S)-isomer cluster_enolate Planar Enolate Intermediate cluster_end Epimeric Mixture Start (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Enolate Achiral Enolate Start->Enolate + Base - H+ End_S (3S,4S)-isomer Enolate->End_S + H+ End_R (3R,4S)-epimer Enolate->End_R + H+

Caption: Base-catalyzed epimerization at C3 via a planar enolate.

Q2: How can I accurately determine the diastereomeric ratio of my product mixture?

A2: Several analytical techniques can be used to determine the diastereomeric ratio:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the most reliable method for separating and quantifying diastereomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to distinguish between diastereomers, as the different spatial arrangements of atoms will lead to different chemical shifts and coupling constants for certain protons.

  • Gas Chromatography (GC): For volatile derivatives, chiral GC columns can provide excellent separation of stereoisomers.[9]

Q3: Are there any reaction conditions that are known to minimize epimerization?

A3: Yes, here is a summary of reaction parameters that generally favor stereochemical retention:

ParameterCondition to Minimize EpimerizationRationale
Base Weak, non-nucleophilic, sterically hinderedReduces the rate of C3 deprotonation.
Temperature Low (e.g., -78 °C to 0 °C)Slows the rate of the epimerization process.[5]
Reaction Time As short as possibleMinimizes exposure to conditions that promote epimerization.[6]
Solvent Aprotic (e.g., THF, Dichloromethane)Avoids facilitating proton transfer.[7]
pH NeutralPrevents acid or base-catalyzed ring-opening.[6]

Q4: Can I use a kinetic resolution to separate the desired diastereomer from the epimer?

A4: In some cases, a kinetic resolution can be a viable strategy. This would involve selectively reacting one diastereomer with a chiral reagent or catalyst, allowing for the separation of the unreacted, desired isomer. However, this approach is highly dependent on the specific reaction and may require significant methods development. A dynamic kinetic resolution (DKR) could also be considered if the epimerization is rapid under the reaction conditions, potentially converting all of the starting material to the desired product stereoisomer.[11][12]

Decision-making workflow for troubleshooting epimerization.

Caption: Troubleshooting workflow for epimerization issues.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Base-Induced Epimerization at C3

This protocol provides a general framework for running a reaction where a base is required, while minimizing the risk of C3 epimerization.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) to a pre-cooled reaction vessel (-78 °C).

  • Reagent Addition: Slowly add the other reactants to the solution.

  • Base Addition: Add a solution of a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Quenching: Once the reaction is complete, quench it by adding a mild acidic solution (e.g., saturated aqueous NH₄Cl) at low temperature.

  • Work-up and Purification: Proceed with standard aqueous work-up and purification, avoiding excessive exposure to acidic or basic conditions.

Protocol 2: Protection of the C4-Hydroxyl Group

This protocol describes a typical procedure for protecting the hydroxyl group as a silyl ether to prevent its involvement in ring-opening.

  • Dissolution: Dissolve (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base (e.g., imidazole or triethylamine).

  • Silylating Agent Addition: Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and perform a standard extractive work-up.

  • Purification: Purify the protected product by column chromatography on silica gel.

By carefully considering the reaction parameters and employing the strategies outlined in this guide, you can significantly improve the stereochemical outcome of your reactions involving (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid.
  • S. G. O. Johansson et al. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. PMC.
  • Benchchem. (n.d.). Navigating the Intricacies of Macrocyclic Lactone Synthesis: A Technical Support Guide.
  • Y. Wang, R. L. Tennyson. (2004, October 26). b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. LOCKSS.
  • M. Noyori et al. (2019, September 10). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society.
  • A. Aviyente, I. Dogan et al. (n.d.). Solvent dependent hindered rotation versus epimerization in axially chiral thiohydantoin derivatives: an experimental and a computational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • A. D. Smith et al. (n.d.). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition. PMC.
  • Reddit. (2020, June 3). Synthesis of a lactone. r/chemhelp.
  • Organic Chemistry. (n.d.). Lactone Synthesis.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Google Patents. (n.d.). WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • J. Org. Chem. (2022, April 15). Using α- and β-Epimerizations of cis-2,3-Bis(hydroxymethyl)-γ-butyrolactone for the Synthesis of Both Enantiomers of Enterolactone. PubMed.
  • The Journal of Organic Chemistry. (n.d.). Stereoelectronic Effect in the Reaction of α-Methylene Lactones with Tertiary Phosphines and Its Application in Organocatalysis. ACS Publications.
  • Journal of the American Chemical Society. (2014, October 13). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
  • G. W. Amarante et al. (n.d.). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. PMC.
  • Unknown. (n.d.). Stereochemistry This is study of the 3 dimensional arrangement in space of molecules. In organic chemistry, subtle differences i.
  • Frontiers. (n.d.). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus.
  • J Pharm Sci. (2006, July 15). The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. PubMed.
  • eScholarship.org. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of.
  • MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • ChemicalBook. (2023, October 18). The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one.
  • Organic Syntheses Procedure. (n.d.). γ-CROTONOLACTONE.
  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.
  • PMC. (n.d.). Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins.
  • Unknown. (n.d.). 1 Chapter 9: Stereochemistry three-dimensional arrangement of atoms (groups) in space Stereoisomers: molecules with the same c.
  • PMC. (n.d.). Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer.
  • UCSB. (n.d.). 4: Stereochemistry.
  • Unknown. (n.d.). MeMBL: Ring-opening a pathway to a renewable, chemically customizable plastic.
  • Chemical Papers. (n.d.). Mechanism of α-acetyl-γ-butyrolactone synthesis.
  • Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
  • PMC. (n.d.). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
  • MDPI. (2022, December 26). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine.
  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon.
  • Unknown. (n.d.). CH 391: UNIT 3: STEREOCHEMISTRY.
  • Amanote Research. (n.d.). (PDF) Epimerization of (−)-Isodihydrocarvone to.
  • PubMed. (2005, August 5). Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and ring expansion under reductive conditions on treatment with hydrides.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.
  • ResearchGate. (n.d.). Concise Synthesis of (3R,4S)-3-hydroxy-4-methyl-g-butyrolactone | Request PDF.
  • International Journal of Clinical Medical Research. (2023, September 19). Stability Indicating Double Divisor Spectrophotometric Method for determination of Diloxanide Furoate and Metronidazole in Their.
  • Semantic Scholar. (2021, October 22). Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer.
  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,.
  • Unknown. (2024, April 24). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition.

Sources

Troubleshooting

Optimizing crystallization and isolation conditions for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Topic: Crystallization and Isolation Optimization for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Welcome to the Technical Support Center. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a critical chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Crystallization and Isolation Optimization for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Welcome to the Technical Support Center. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a critical chiral synthon widely utilized in the synthesis of complex natural products, ribonolactone derivatives, and pharmaceutical intermediates[1]. Due to its specific stereochemistry, the presence of a hydrogen-bond donating hydroxyl group, and a highly polarizable bromine atom, isolating this compound with high enantiomeric and diastereomeric purity presents unique thermodynamic challenges.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure robust, self-validating isolation workflows.

Visualizing the Isolation Logic

G A Crude (3S,4S)-Bromolactone (Oil/Solid Mix) B Primary Solvent Dissolution (e.g., EtOAc or DCM) A->B Dissolve at 40-50°C C Impurities/HBr Neutralization (Aqueous Wash) B->C Remove acid traces D Anti-Solvent Addition (Heptane/Hexane) C->D Titrate to cloud point E Cooling Profile (0.1 - 0.5 °C/min) D->E Establish supersaturation F Seeding (at Metastable Limit) E->F Induce nucleation G Crystal Growth & Isolation (>98% ee/de) F->G Isothermal hold & filter

Fig 1. Optimized anti-solvent crystallization workflow for chiral bromolactones.

Section 1: Core Principles & Causality in Bromolactone Isolation

Q: Why is the isolation of this specific bromolactone so prone to "oiling out" (Liquid-Liquid Phase Separation)? A: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone limit before nucleation can occur, forcing the solute to separate as a dense, solute-rich liquid phase rather than a highly ordered crystal lattice. For (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, the C4-hydroxyl group forms strong intermolecular hydrogen bonds with the C2-carbonyl. If the solvent system is too polar or cooled too rapidly, these hydrogen bonds cause amorphous aggregation. By tightly controlling the anti-solvent addition rate and seeding within the metastable zone, you bypass the binodal curve and force the system into the crystalline regime[2].

Q: How do residual reaction byproducts affect the crystallization thermodynamics? A: Bromolactonization reactions often leave trace amounts of hydrobromic acid (HBr). Trace HBr can catalyze the reversible ring-opening of the lactone or promote epimerization at the C3 position via enolization[3]. This creates structurally similar diastereomeric impurities that act as "crystal poisoners," adsorbing onto the growing crystal faces and inhibiting lattice propagation. A pre-crystallization aqueous wash is critical to arrest this degradation pathway.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing strict In-Process Controls (IPCs).

Protocol A: Precision Anti-Solvent Crystallization (EtOAc / Hexane)

This protocol leverages the distinct solubility profiles of chiral lactones in ester-based solvents to achieve high diastereomeric resolution[4].

  • Dissolution: Suspend the crude (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in Ethyl Acetate (EtOAc) at a ratio of 3 volumes (v/w). Heat the jacketed reactor to 45°C.

    • IPC 1 (Validation): Perform a visual check. The solution must be completely transparent. If particulates remain, filter hot through a 0.45 µm PTFE membrane.

  • Neutralization (Crucial for Stability): Wash the organic layer with 1 volume of 5% aqueous NaHCO₃, followed by 1 volume of brine.

    • IPC 2 (Validation): Test the pH of the aqueous waste. It must read between 7.0 and 7.5. Acidic pH indicates incomplete removal of HBr, which will cause degradation during crystallization.

  • Anti-Solvent Titration: Maintain the solution at 40°C. Begin dropwise addition of Hexane (anti-solvent) at a rate of 0.1 vol/min until the first persistent cloudiness is observed (the cloud point).

    • IPC 3 (Validation): Once cloudy, increase the temperature by exactly 2°C. The solution should become clear again, confirming you are exactly at the metastable limit, not in the labile zone.

  • Seeding & Aging: Cool the solution back to 40°C and add 0.5 wt% of pure (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one seeds. Hold isothermally for 60 minutes.

    • IPC 4 (Validation): Inspect the reactor. Seeds must persist and visibly grow. If seeds dissolve, the system is undersaturated; add 5% more hexane and re-seed.

  • Cooling & Isolation: Initiate a linear cooling ramp of 0.2°C/min down to 5°C. Hold for 2 hours, then filter. Wash the cake with pre-chilled (0°C) EtOAc/Hexane (1:4).

Protocol B: Temperature-Cycling (Ostwald Ripening) for Purity Upgrade

If the initial crystallization yields agglomerated or impure crystals, temperature cycling is required. This process dissolves thermodynamically unstable fines and re-deposits the solute onto larger, purer crystals, effectively purging entrapped mother liquor.

  • Resuspend the wet cake in a 1:3 mixture of Dichloromethane (DCM) and Heptane (4 v/w).

  • Heat to 35°C (below total dissolution) and hold for 30 minutes.

  • Cool to 10°C at 0.5°C/min and hold for 30 minutes.

  • Repeat this cycle 3 times.

    • IPC (Validation): Analyze the mother liquor via HPLC after the third cycle. The concentration of the target lactone should plateau, indicating thermodynamic equilibrium has been reached.

Section 3: Troubleshooting Guide & FAQs

Troubleshooting Start Cooling Solution Phase Liquid-Liquid Phase Separation (Oiling Out)? Start->Phase Yes Yes: High Supersaturation Phase->Yes No No: Clear Solution Phase->No Fix1 Reduce Anti-Solvent Ratio Yes->Fix1 Fix2 Seed at Higher Temp Yes->Fix2 Success Nucleation & Growth No->Success Continue cooling Fix1->Success Fix2->Success

Fig 2. Troubleshooting logical pathway for resolving liquid-liquid phase separation (oiling out).

Q: My product co-precipitates with the (3R,4S) diastereomer. How can I enhance diastereomeric resolution? A: Diastereomers have distinct solubility profiles, but rapid precipitation traps them together kinetically. Switch from a kinetic crystallization (rapid cooling) to a thermodynamic one. Utilizing an ester-based solvent like ethyl acetate highly selectively crystallizes specific chiral lactone stereoisomers while leaving others in the mother liquor[4]. Refer to Table 1 for optimal solvent selections.

Q: The isolated crystals degrade upon storage, turning brown. What is the mechanism? A: Browning is typically caused by the photolytic or thermal cleavage of the C-Br bond, releasing bromine radicals, or by residual acidic moisture causing hydrolysis of the delicate lactone ring[5]. Ensure the filter cake is washed with cold, strictly anhydrous anti-solvent and dried under a vacuum at <30°C. Store the final product in amber vials under an argon atmosphere.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic isolation efficiency of various solvent systems for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. Data is based on a starting crude purity of 85% de.

Solvent System (Primary / Anti-Solvent)Volume RatioSolute Recovery (%)Diastereomeric Excess (de %)Observed Crystal Morphology
EtOAc / Hexane 1:482%>99.5%Well-defined Prisms
DCM / Heptane 1:388%98.0%Long Needles
Toluene (Neat) N/A75%95.0%Thin Plates
Isopropanol / Water 5:165%90.0%Amorphous / Oiling Out
References
  • Benchchem. "(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one". Benchchem Product Catalog.
  • "Generality-oriented optimization of enantioselective aminoxyl radical catalysis". PMC - NIH.
  • "A simple route for renewable nano-sized arjunolic and asiatic acids and self-assembly of arjuna-bromolactone". PMC - NIH.
  • "(IUCr) Structural determination of oleanane-28,13β-olide and taraxerane-28,14β-olide fluorolactonization products from the reaction of oleanolic acid with SelectfluorTM". IUCr.
  • "Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones". PMC - NIH.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Extracts

Overview & Mechanistic Context (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) [1] is a highly valuable chiral synthon utilized in the synthesis of nucleosides, carbohydrates, and complex natural products....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) [1] is a highly valuable chiral synthon utilized in the synthesis of nucleosides, carbohydrates, and complex natural products. It is most commonly synthesized via the bromination of L-threonic acid lactone, which is itself derived from the oxidative cleavage of L-ascorbic acid [2].

Due to the rigorous stereospecific requirements of downstream applications, crude extracts must be carefully purified. Common impurities include the (3R,4S) diastereomer, unreacted L-threono-1,4-lactone, and residual brominating agents. This guide provides field-proven, causality-driven protocols to isolate the chemically and optically pure (3S,4S)-isomer.

Diagnostic & Physicochemical Data Table

Understanding the physicochemical differences between the target lactone and its impurities is critical for designing an effective purification strategy.

Compound / ImpurityRelative PolaritySolubility Profile (EtOAc/Hexanes)Chemical StabilityPrimary Removal Strategy
(3S,4S)-Isomer (Target) ModerateHigh in hot EtOAc; crystallizes on coolingSensitive to strong baseN/A (Target Product)
(3R,4S)-Isomer (Epimer) ModerateHighly soluble; resists crystallizationSensitive to strong baseSelective Recrystallization
L-Threono-1,4-lactone High (Diol)Insoluble in Hexanes; partitions to waterStable in mild conditionsAqueous Bicarbonate Wash
Bromine (Br₂) Non-polarSoluble in organic solventsHighly reactiveThiosulfate Quench
Hydrobromic Acid (HBr) Highly PolarSoluble in waterAcidic, degrades lactoneAqueous Bicarbonate Wash

Troubleshooting FAQs

Q1: My NMR shows a ~15% contamination of the (3R,4S) diastereomer. How do I enrich the (3S,4S) isomer without utilizing preparative HPLC? Answer: The most efficient method is selective recrystallization. The causality lies in the stereochemistry: the (3S,4S) isomer features an anti relationship between the C3-bromide and C4-hydroxyl group. This configuration allows for highly ordered intermolecular hydrogen bonding in the solid state, leading to a significantly higher lattice energy compared to the syn (3R,4S) diastereomer. By using a biphasic solvent system (EtOAc/Hexanes), the (3S,4S) isomer selectively crystallizes out, leaving the more soluble (3R,4S) epimer trapped in the mother liquor.

Q2: I am observing degradation and poor recovery of the lactone ring during silica gel chromatography. What is causing this? Answer: Standard silica gel is slightly acidic (pH ~5.5) due to surface silanol groups. For α-bromo-β-hydroxy lactones, this acidity catalyzes an intramolecular nucleophilic attack: the C4-hydroxyl oxygen displaces the C3-bromide ion, forming a highly unstable epoxide intermediate that rapidly polymerizes or hydrolyzes. To prevent this, you must buffer your stationary phase. Pre-treat your silica gel with 1% triethylamine (TEA) in your eluent (e.g., Dichloromethane) to neutralize the acidic sites and preserve the lactone's integrity.

Q3: How do I completely remove unreacted L-threono-1,4-lactone from the crude extract without chromatography? Answer: Exploit the drastic difference in topological polar surface area (TPSA). L-threono-1,4-lactone contains two free hydroxyl groups, making it highly hydrophilic. The brominated product replaces one hydroxyl with a lipophilic bromine atom. Washing the organic extract (e.g., Dichloromethane) with a cold 5% aqueous sodium bicarbonate solution forces the highly polar diol into the aqueous phase while the bromolactone remains safely in the organic layer.

Self-Validating Experimental Protocols

Protocol A: Mild Quenching and Extraction of Residual Halogens

This protocol ensures the complete neutralization of reactive bromine species before they can cause over-bromination or degradation during concentration.

  • Quench: To the crude reaction mixture suspended in Dichloromethane (DCM), add an equal volume of 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) at 0°C.

  • Validate: Stir vigorously for 15 minutes. The reaction is self-validating: the organic layer will transition from a deep yellow/orange to colorless, visually confirming the complete reduction of residual Br₂ to water-soluble bromide ions.

  • Phase Separation: Transfer to a separatory funnel and collect the lower DCM layer. Discard the aqueous layer.

  • Neutralization Wash: Wash the DCM layer with an equal volume of cold 5% NaHCO₃ to neutralize residual HBr and extract unreacted L-threono-1,4-lactone.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <35°C to prevent thermal degradation).

Protocol B: Stereoselective Recrystallization for Diastereomeric Enrichment
  • Dissolution: Dissolve the concentrated crude solid in a minimum volume of hot Ethyl Acetate (approx. 2 mL per gram of crude) at 40°C.

  • Solvent Anti-Solvent Addition: While maintaining mild heat and stirring, add Hexanes dropwise until the solution becomes persistently turbid.

  • Clarification: Add exactly 1–2 drops of Ethyl Acetate until the turbidity just clears. Remove from heat immediately.

  • Crystallization: Allow the solution to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the resulting white, needle-like crystals using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (2 × 5 mL).

  • Validation: Dry under high vacuum. Validate the diastereomeric excess (d.e. >99%) via ¹H NMR by confirming the absence of the (3R,4S) C3-proton signal.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Extract (Contains Br2, HBr, Diastereomers) Quench 10% Na2S2O3 Quench (0°C, 15 min) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep Aq1 Aqueous Phase (Reduced Br- salts) PhaseSep->Aq1 Discard Org1 Organic Phase (DCM) PhaseSep->Org1 Retain Wash 5% NaHCO3 Wash (Removes Polar Diols/HBr) Org1->Wash Aq2 Aqueous Phase (L-Threono-1,4-lactone) Wash->Aq2 Discard Org2 Organic Phase (Neutralized) Wash->Org2 Retain Cryst Recrystallization (EtOAc/Hexanes) Org2->Cryst Dry & Concentrate Pure Pure (3S,4S)-Isomer (>99% d.e.) Cryst->Pure Filter Mother Mother Liquor ((3R,4S)-Isomer) Cryst->Mother Discard

Purification workflow for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one crude extracts.

References

  • Title: Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates[1] Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for the Purification of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Welcome to the technical support center for the purification of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally related polar molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your purification process effectively. The inherent polarity and potential instability of this brominated lactone present unique challenges that require a methodical approach.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses the primary decisions you'll face when starting the purification of your crude product.

Q1: What are the primary methods for purifying (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one?

The two most effective methods for purifying this compound are recrystallization and column chromatography .

  • Recrystallization is ideal when your crude material has a relatively high purity (typically >85%) and you can identify a suitable solvent system. It is a cost-effective and scalable method for obtaining highly pure crystalline material.

  • Silica Gel Column Chromatography is the preferred method for separating the target compound from impurities with different polarities.[1] It is particularly useful when the crude product is a complex mixture or when impurities are structurally very similar to the desired product.[2]

Q2: How do I decide whether to use recrystallization or column chromatography?

The choice depends on the purity of your crude material, the quantity you need to purify, and the nature of the impurities. The following workflow provides a decision-making framework.

G Start Crude (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one TLC_Analysis Analyze by TLC/ LC-MS Start->TLC_Analysis Purity_Check Is the major spot >85% pure and well-separated from impurities? TLC_Analysis->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization  Yes Chromatography Perform Silica Gel Column Chromatography Purity_Check->Chromatography  No Success_Check Crystals Formed? Recrystallization->Success_Check Pure_Product Pure Product Chromatography->Pure_Product Success_Check->Chromatography  No (Oiling Out) Success_Check->Pure_Product  Yes

Caption: Purification Strategy Selection Workflow.
Q3: What are the key stability concerns for this molecule during purification?

The primary stability concern is the hydrolysis of the lactone ring. Lactones are cyclic esters and are susceptible to ring-opening under alkaline (basic) conditions to form the corresponding hydroxy carboxylate salt.[3] Strongly acidic conditions can also promote hydrolysis or other side reactions.

Key Precautions:

  • Avoid Strong Bases: Do not use basic mobile phases (e.g., containing triethylamine without a buffer) in chromatography.

  • Neutral pH in Aqueous Extractions: During workup, ensure any aqueous layers are maintained at a neutral or slightly acidic pH (pH 5-7).

  • Temperature Control: While moderate heat is used for recrystallization, prolonged exposure to high temperatures should be avoided to minimize degradation.

Section 2: Troubleshooting Guide - Recrystallization

Q4: I've screened several solvents, but my compound won't crystallize. What should I do?

Failure to crystallize is often due to either very high solubility or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Use a Solvent/Anti-Solvent System: This is the most powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Concentrate Slowly: Allow the solvent to evaporate slowly from the solution over several days in a loosely covered vial.

Q5: My compound is "oiling out" instead of forming crystals. How can I resolve this?

Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution cools very slowly. A sudden drop in temperature is a common cause of oiling out.

  • Use a More Dilute Solution: Start with a larger volume of solvent to avoid premature supersaturation.

  • Change the Solvent System: The chosen solvent may be too good. Switch to a solvent system where the compound has lower solubility. Refer to the solvent properties table below to select an alternative.

Solvent Selection Table for Recrystallization

The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

SolventPolarity IndexBoiling Point (°C)Water MiscibilityCommon Anti-Solvents
Water10.2100-Acetone, Ethanol, Methanol
Methanol5.165MiscibleDiethyl Ether, Dichloromethane
Ethanol4.378MiscibleHexane, Diethyl Ether
Isopropanol3.982MiscibleHexane, Heptane
Acetonitrile5.882MiscibleMethyl-t-Butyl Ether (MTBE)
Ethyl Acetate4.477SlightlyHexane, Heptane
Dichloromethane3.140ImmiscibleHexane, Pentane
Methyl-t-Butyl Ether (MTBE)2.555SlightlyHexane, Heptane
Toluene2.4111ImmiscibleHexane, Pentane
Hexane / Heptane0.169 / 98Immiscible-

Data compiled from various sources.[5][6]

Section 3: Troubleshooting Guide - Column Chromatography

Q6: What type of chromatography is best for this polar molecule?

Normal-phase chromatography using silica gel as the stationary phase is the most common and effective method for this compound.[1][2]

  • Stationary Phase: Silica gel (SiO₂) is highly polar.

  • Principle of Separation: Polar compounds, like our target molecule, will have stronger interactions (adsorption) with the polar silica gel and will therefore move more slowly down the column. Non-polar impurities will elute faster.[1] The elution order is from least polar to most polar.

While reversed-phase chromatography (e.g., with a C18 stationary phase) is excellent for non-polar compounds, it often provides poor retention for highly polar molecules like this one unless specialized columns or mobile phase modifiers are used. Hydrophilic Interaction Chromatography (HILIC) is an alternative for highly polar compounds but is generally considered a more specialized technique.[7]

Q7: My compound is streaking or tailing on the TLC plate and column. Why is this happening and how can I fix it?

Streaking is a common issue when dealing with polar compounds containing functional groups like hydroxyls and carbonyls on silica gel.

G Start Compound Streaks on TLC/Column Cause1 Overloading Start->Cause1 Cause2 Compound is too Polar for the Eluent Start->Cause2 Cause3 Strong Acid-Base Interaction with Silica Start->Cause3 Solution1 Apply a more dilute sample Cause1->Solution1 Solution Solution2 Increase eluent polarity (e.g., more Ethyl Acetate or Methanol) Cause2->Solution2 Solution Solution3 Add a modifier to the eluent: ~1% Acetic Acid (AcOH) Cause3->Solution3 Solution

Caption: Logic for Troubleshooting Chromatography Streaking.

Causality Explained:

  • Overloading: Applying too much sample to the column or TLC plate saturates the stationary phase, leading to poor separation and tailing spots.

  • Insufficient Eluent Polarity: If the mobile phase is not polar enough, the compound will adsorb very strongly to the silica and will not move in a tight band, resulting in a streak.

  • Acidic Silica Interaction: Silica gel is weakly acidic. The hydroxyl and lactone groups on your molecule can interact very strongly, sometimes irreversibly, with active sites on the silica. Adding a small amount of a polar modifier like acetic acid or methanol can cap these active sites and improve peak shape.

Q8: How do I select the right eluent system for silica gel chromatography?

The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate. This Rf value typically provides the best separation on a column.[1]

A common starting point for a molecule of this polarity is a mixture of a non-polar solvent and a polar solvent.

  • Non-polar component: Hexanes or Heptane

  • Polar component: Ethyl Acetate (EtOAc) or Diethyl Ether

Screening Procedure:

  • Start with a relatively non-polar mixture, such as 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc) .

  • Run a TLC. If the Rf is too low (spot doesn't move far), increase the polarity by adding more ethyl acetate (e.g., move to 50% EtOAc).

  • If the Rf is too high (spot runs to the top), decrease the polarity.

  • If the compound will not move even in 100% Ethyl Acetate, a stronger polar modifier is needed. Try a system like 5-10% Methanol in Dichloromethane (DCM) .

Section 4: Protocols

Protocol 1: Step-by-Step Guide to Recrystallization Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table above, starting with 0.5 mL. Test both polar and non-polar options.

  • Room Temperature Solubility: Vigorously shake or vortex each tube. Observe if the solid dissolves at room temperature. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.

  • Hot Solubility: For tubes where the solid did not dissolve, heat them gently in a water or sand bath towards the boiling point of the solvent. Add more solvent dropwise if necessary until the solid just dissolves.

  • Cooling & Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.

  • Observation: A suitable solvent is one in which the material fully dissolved when hot but formed a significant amount of crystalline precipitate upon cooling.

Protocol 2: Standard Protocol for Silica Gel Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using TLC as described in Q8. Prepare a sufficient volume of this eluent.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (wet packing). Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or air line) to begin flowing the mobile phase through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.[2]

References

  • Jandera, P. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. [Link]

  • Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry. [Link]

  • Aiello, A., et al. (2016). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. PMC. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Columbia University. Column chromatography. Columbia University Department of Chemistry. [Link]

  • Organic Syntheses. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses. [Link]

  • Cheméo. 2(3H)-Furanone, 3-bromodihydro-. Cheméo. [Link]

  • Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B. [Link]

  • Reddit. (2025). Help with purification of furanones. r/chemhelp. [Link]

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

  • Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]

  • Phenomenex. Solvent Miscibility Table. Phenomenex. [Link]

  • Vapourtec. Solvent Miscibility Chart. Vapourtec. [Link]

Sources

Optimization

Technical Support &amp; Process Engineering Portal: Scale-Up Synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Welcome to the Process Engineering Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5).

As a highly valuable chiral building block, this lactone is traditionally synthesized from the chiral pool (L-ascorbic acid). However, transitioning from bench-scale to pilot-scale introduces critical challenges, including thermal runaways, epimerization, and poor extraction yields[1]. This portal provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yield, enantiopure production.

Mechanistic Pathway & Process Flow

The synthesis relies on the oxidative cleavage of L-ascorbic acid to an L-threonic acid intermediate, followed by acid-catalyzed lactonization and stereoselective bromination[2]. Understanding this pathway is critical for diagnosing scale-up failures.

G start L-Ascorbic Acid (Chiral Pool) ox Oxidative Cleavage (H2O2 / CaCO3) start->ox intermediate L-Threonic Acid Calcium Salt ox->intermediate lactonize Acid-Catalyzed Lactonization (HCl) intermediate->lactonize lactone (3R,4S)-3,4-Dihydroxy- dihydrofuran-2-one lactonize->lactone bromination Stereoselective Bromination (HBr/AcOH, <40°C) lactone->bromination product (3S,4S)-3-Bromo-4-hydroxy- dihydrofuran-2-one bromination->product

Synthetic workflow for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one from L-ascorbic acid.

Troubleshooting Guide & FAQs

Q1: During the oxidative cleavage of L-ascorbic acid, we observe significant thermal runaway and a drop in overall yield. How can this be mitigated at scale?

Causality: The oxidation of ascorbic acid using hydrogen peroxide is highly exothermic. In standard batch reactors, poor heat transfer leads to localized hot spots. This thermal stress causes over-oxidation and uncontrolled degradation of the delicate L-threonic acid intermediate. Solution: Transition to a semi-batch dosing strategy or a continuous flow reactor. Maintain the internal temperature strictly between 10–15 °C. Ensure the reaction is buffered with calcium carbonate (CaCO₃) to stabilize the peroxide decomposition rate and precipitate the oxalate byproduct safely.

Q2: We are experiencing a loss of stereochemical integrity (low % ee) during the bromination step. What causes this epimerization?

Causality: The conversion of the C3 hydroxyl group to a bromide relies on an Sₙ2 mechanism to invert the stereocenter (from 3R to 3S). However, prolonged exposure to strong acids (like HBr) at elevated temperatures promotes reversible ring-opening or keto-enol tautomerization at the alpha-carbon (C3). This thermodynamic equilibration leads to racemization/epimerization[3]. Solution: Strictly control the reaction temperature (do not exceed 40 °C). Use a precisely calculated stoichiometric excess of the brominating agent (e.g., 1.2 eq) rather than a massive excess. Most importantly, quench the reaction rapidly with cold aqueous bicarbonate to neutralize the acid immediately after the reaction reaches completion.

Q3: The final product is highly water-soluble, leading to poor extraction yields during the aqueous workup. How can we improve recovery?

Causality: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a highly polar, low-molecular-weight lactone. Traditional extraction with dichloromethane (DCM) or ethyl acetate leaves a significant portion of the product in the aqueous phase due to an unfavorable partition coefficient. Solution: Saturate the aqueous layer with NaCl (salting-out effect) prior to extraction. Switch the extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF not only has superior extraction efficiency for polar lactones but also forms a heteroazeotrope with water, facilitating efficient drying during solvent evaporation without the need for excessive desiccants.

Process Optimization Data

The following table summarizes the quantitative improvements achieved by transitioning from a traditional bench-scale method to an optimized pilot-scale protocol.

ParameterBench-Scale (Traditional)Pilot-Scale (Optimized)Causality for Improvement
Batch Size 10 g5.0 kgImplementation of continuous stirring & thermal control.
Solvent (Extraction) Dichloromethane (DCM)2-Methyltetrahydrofuran2-MeTHF offers better phase separation and lower toxicity.
Oxidation Temp 0–25 °C (Batch)10 °C (Controlled Dosing)Controlled dosing prevents thermal runaway and degradation.
Overall Yield 45%72%Minimized aqueous losses via salting-out and optimized extraction.
Optical Purity 92% ee>99% eeStrict pH/temperature control prevents acid-catalyzed epimerization.
E-factor >5018Solvent recycling and elimination of column chromatography.

Self-Validating Standard Operating Procedure (SOP)

This protocol embeds In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps until IPC criteria are met.

Phase 1: Oxidation & Lactonization
  • Preparation: Charge a 50 L glass-lined reactor with L-ascorbic acid (5.0 kg, 28.4 mol) and deionized water (15 L).

  • Buffering: Add CaCO₃ (4.26 kg, 1.5 eq) in portions. Cool the mixture to 10 °C under nitrogen.

  • Oxidation: Dose 30% H₂O₂ (7.0 L, 2.2 eq) via a continuous feed pump over 4–5 hours. Critical: Maintain internal temperature <15 °C to prevent thermal degradation of the L-threonic acid intermediate.

  • Validation (IPC 1): Perform a starch-iodide test. Once peroxide is fully consumed (negative test), filter the calcium oxalate byproduct.

  • Lactonization: Acidify the filtrate with 12 N HCl to pH 1.0. Heat the solution to 90 °C for 3 hours to drive the cyclization[2].

  • Validation (IPC 2): Pull a 1 mL sample and analyze via GC-FID. Proceed only when uncyclized L-threonic acid is <2%.

  • Isolation: Concentrate the aqueous layer under reduced pressure. Extract the (3R,4S)-3,4-dihydroxydihydrofuran-2-one intermediate with 2-MeTHF (3 x 10 L).

Phase 2: Stereoselective Bromination
  • Solvent Swap: Evaporate the 2-MeTHF and reconstitute the intermediate in glacial acetic acid (10 L). Cool the reactor to 5 °C.

  • Bromination: Add 33% HBr in acetic acid (1.2 eq) dropwise. Allow the reaction to warm to room temperature, but do not exceed 40 °C to prevent epimerization. Stir for 12 hours.

  • Validation (IPC 3): Pull a sample, quench in NaHCO₃, and analyze via Chiral HPLC. Confirm >99% conversion and >98% ee.

  • Quench & Workup: Pour the reaction mixture slowly into cold aqueous NaHCO₃ (pH adjusted to 7.0). Saturate the aqueous layer with NaCl.

  • Final Extraction: Extract with 2-MeTHF (3 x 10 L). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one as a crystalline solid.

References

  • Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals Source: Applied Microbiology and Biotechnology (via Academia.edu) URL:1

  • EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds Source: Google Patents URL:2

  • EP1027343A1 - Process for the preparation of hydroxy substituted gamma butyrolactones Source: Google Patents URL:3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Method Development and Validation for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Purity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly polar, low-molecular-weight chiral synthons. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) is a prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly polar, low-molecular-weight chiral synthons. (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) is a prime example [1]. This stereochemically dense lactone is a critical intermediate in the synthesis of complex molecules, such as antiviral nucleoside analogs.

However, its lack of a strong UV chromophore, extreme polarity, and multiple stereocenters make traditional analytical approaches insufficient. This guide provides an authoritative, data-backed comparison of column chemistries and outlines a self-validating protocol for both chemical and chiral purity, grounded in the latest ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines [2].

Part 1: Method Development Strategy & Causality

To build a robust method, we must move beyond trial-and-error and understand the thermodynamic and steric interactions driving retention.

Chemical Purity: The Case for HILIC over C18

Traditional Reversed-Phase (RP) C18 columns rely on hydrophobic partitioning. For a highly polar molecule like 3-bromo-4-hydroxydihydrofuran-2-one, this results in negligible retention ( k′<1 ). The analyte co-elutes with the void volume ( t0​ ), making it impossible to accurately quantify polar degradation products or matrix interferences.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). By utilizing an Amide-bonded stationary phase, we invert the retention mechanism. The stationary phase immobilizes a water-enriched hydration shell from the mobile phase. The polar lactone partitions into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions, significantly increasing retention and providing orthogonal selectivity compared to RP-HPLC.

Chiral Purity: Amylose vs. Cellulose Phases

With two chiral centers, this molecule yields four potential stereoisomers: the target (3S,4S) enantiomer, its (3R,4R) antipode, and the (3S,4R)/(3R,4S) diastereomers.

When comparing coated polysaccharide normal-phase columns, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) demonstrates superior helical groove fitting for this specific lactone compared to Cellulose-based phases (e.g., Chiralcel OD-H). The helical structure of amylose provides optimal steric cavities that perfectly differentiate the spatial arrangement of the bromine and hydroxyl groups, achieving baseline resolution ( Rs​>2.0 ) for all four isomers.

Part 2: Analytical Quality by Design (AQbD) Workflows

Lifecycle N1 Target Analytical Profile Define Purity Goals N2 Column Screening HILIC vs. RP / Chiral N1->N2 CQAs Defined N3 Method Optimization DoE (Temp, Flow) N2->N3 Phase Selected N4 Method Validation ICH Q2(R2) Criteria N3->N4 Final Parameters N5 Routine QC Release Testing N4->N5 Validated

Fig 1. Analytical lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

ChiralLogic A Stereoisomer Mixture (3S,4S), (3R,4R), (3S,4R), (3R,4S) B Amylose Stationary Phase (e.g., Chiralpak AD-H) A->B C H-Bonding & Steric Fit B->C D Diastereomers (3S,4R) / (3R,4S) C->D Weak Affinity (Early Elution) E Target Enantiomer (3S,4S) C->E Optimal Fit (Baseline Resolved) F Opposite Enantiomer (3R,4R) C->F Strong Affinity (Late Elution)

Fig 2. Mechanistic logic of chiral resolution using an immobilized amylose stationary phase.

Part 3: Comparative Performance Data

Table 1: Chemical Purity Column Comparison (RP vs. HILIC)

Conditions: 1.0 mL/min, 210 nm UV detection, 25°C.

ParameterC18 (Reversed-Phase)Amide-HILICScientific Rationale
Mobile Phase Water/MeCN (95:5)MeCN/Water (90:10)HILIC requires high organic content to maintain the aqueous hydration shell.
Retention Factor ( k′ ) 0.4 (Poor)4.2 (Excellent)HILIC provides necessary partitioning for highly polar lactones.
Peak Symmetry ( As​ ) 1.8 (Tailing)1.05 (Symmetrical)Amide phase prevents secondary interactions with residual silanols.
Resolution from Matrix Co-elution Rs​>3.5 Orthogonal retention mechanism separates polar impurities effectively.
Table 2: Chiral Stationary Phase Comparison

Conditions: Hexane/IPA (90:10), 1.0 mL/min, 210 nm UV detection, 25°C.

ParameterCellulose-based (OD-H)Amylose-based (AD-H)
Enantioselectivity ( α ) 1.151.85
Resolution ( Rs​ ) (3S,4S vs 3R,4R) 1.2 (Partial)3.1 (Baseline)
Diastereomer Separation Co-elution observedAll 4 isomers resolved
Verdict Not RecommendedOptimal Choice

Part 4: Step-by-Step Experimental Protocols

Every protocol must act as a self-validating system. The inclusion of System Suitability Testing (SST) ensures the instrument is fit-for-purpose before any sample is injected.

Protocol A: Chemical Purity via HILIC
  • Column Preparation: Install an Amide-HILIC column (e.g., Waters XBridge Amide, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Prepare an isocratic blend of Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0) in a 90:10 (v/v) ratio. Note: Acidic pH suppresses the ionization of the hydroxyl group, ensuring peak sharpness.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (or ELSD/CAD if UV sensitivity is insufficient).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 100% Acetonitrile to match the initial mobile phase conditions and prevent solvent-mismatch band broadening.

  • System Suitability (SST): Inject a standard solution (1.0 mg/mL). Ensure As​ (Tailing Factor) is ≤1.5 and theoretical plates ( N ) are ≥10,000 .

Protocol B: Chiral Purity via Normal Phase
  • Column Preparation: Install an Amylose-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (IPA) at 90:10 (v/v).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm.

  • SST: Inject a racemic mixture of the lactone. Verify that the resolution ( Rs​ ) between the (3S,4S) and (3R,4R) peaks is ≥2.0 .

Part 5: Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the optimized methods must be validated against the ICH Q2(R2) guidelines [2]. Below is the validation summary for the HILIC method:

  • Specificity: Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light) demonstrated no co-elution of degradation products with the main (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one peak. Peak purity angle was less than the purity threshold (via PDA detector).

  • Range & Linearity: Evaluated from 25% to 150% of the nominal target concentration (1.0 mg/mL). The correlation coefficient ( R2 ) was >0.999 , with residuals randomly distributed.

  • Accuracy: Spike-recovery experiments at 50%, 100%, and 150% levels yielded mean recoveries between 98.5% and 101.2%.

  • Precision:

    • Repeatability: Six replicate injections of the 100% standard yielded an RSD of 0.8%.

    • Intermediate Precision: Analysis performed on a different day, by a different analyst, using a different HPLC system yielded a combined RSD of 1.1%.

  • LOD & LOQ: Based on signal-to-noise (S/N) ratios, the Limit of Detection (S/N > 3) was established at 0.5 µg/mL, and the Limit of Quantitation (S/N > 10) at 1.5 µg/mL.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures and ICH Q14 Analytical Procedure Development." ICH Quality Guidelines. Available at:[Link]

Comparative

Comparing brominating agents for the production of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals. The chiral building block (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) is a highly valuable interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

The chiral building block (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) is a highly valuable intermediate in the synthesis of complex natural products, functionalized spiro-lactones, and pharmaceutical APIs[1]. Structurally, it is a halogenated γ -butyrolactone containing two contiguous stereocenters.

The most direct and atom-economical route to this scaffold is the asymmetric bromohydroxylation of 2(5H)-furanone or the bromolactonization of chiral 3,4-dihydroxybutenoic acid derivatives. However, the choice of the electrophilic brominating agent fundamentally dictates the reaction's yield, enantiomeric excess (ee), and scalability. This guide objectively compares the performance of four primary brominating agents—N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Elemental Bromine (Br 2​ ), and Pyridinium Tribromide (PTB)—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Bromohydroxylation Pathway

To understand why different brominating agents yield different results, one must analyze the reaction mechanism. The synthesis relies on the electrophilic delivery of a bromonium ion (Br + ) to the C3-C4 alkene of the furanone ring.

  • Electrophilic Activation: The brominating agent transfers Br + to the double bond, forming a bridged chiral bromonium ion. When a chiral catalyst (such as a cinchona alkaloid derivative like (DHQD) 2​ PHAL or a chiral bifunctional sulfide) is used, the catalyst coordinates with the brominating agent to shield one face of the alkene, dictating the absolute stereochemistry[2].

  • Regioselective Ring Opening: Water (or a hydroxyl source) acts as the nucleophile. The C2 carbonyl group exerts a strong electron-withdrawing effect, destabilizing developing positive charge at C3. Consequently, nucleophilic attack occurs regioselectively at the β -position (C4).

  • Stereochemical Outcome: The nucleophilic attack proceeds via an anti-addition ( SN​2 -like mechanism), resulting in the trans configuration of the bromine and hydroxyl groups, yielding the (3S,4S) isomer when the appropriate catalyst antipode is employed[3].

G A 2(5H)-Furanone + Chiral Catalyst C Chiral Bromonium Ion Intermediate (C3-C4 bridged) A->C B Electrophilic Brominating Agent (e.g., NBS, DBDMH) B->C Enantioselective Br+ transfer D Regioselective Nucleophilic Attack (H2O attacks at C4) C->D Electronic activation by C2 Carbonyl E (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (Anti-addition product) D->E Stereoinversion at C4

Mechanistic pathway of asymmetric bromohydroxylation of 2(5H)-furanone.

Comparative Analysis of Brominating Agents

N-Bromosuccinimide (NBS)

NBS is the industry standard for asymmetric bromofunctionalization. Its mild reactivity profile prevents the uncatalyzed background reaction from outcompeting the catalyst-directed pathway. In catalytic asymmetric bromolactonization reactions using (DHQD) 2​ PHAL, NBS consistently delivers the highest enantioselectivities (>95% ee)[4].

  • Pros: Excellent stereocontrol, easy to handle (solid), highly compatible with delicate chiral Lewis acids and organocatalysts.

  • Cons: Poor atom economy (only one of the two atoms in the N-Br bond is utilized; the succinimide byproduct must be removed).

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is an industrial alternative to NBS. It contains two active bromine atoms per molecule, significantly improving the atom economy and reducing the E-factor (mass of waste per mass of product) of the process[5].

  • Pros: High atom economy, cost-effective for scale-up, generates less organic waste.

  • Cons: Slightly more reactive than NBS, which can lead to a minor drop in ee (typically 2-4% lower) due to a faster background racemic reaction.

Elemental Bromine (Br 2​ )

While highly atom-economical, Br 2​ is extremely harsh. In asymmetric protocols, the use of free Br 2​ often leads to rapid, unselective background bromination, plummeting the ee to near-racemic levels. Furthermore, it promotes over-bromination, yielding 3,4-dibromo byproducts[6].

  • Pros: Maximum atom economy, inexpensive.

  • Cons: Highly toxic, volatile, catastrophic to enantioselectivity in catalytic asymmetric routes.

Pyridinium Tribromide (PTB)

PTB acts as a solid, weighable source of bromine. It is milder than free Br 2​ and allows for tunable reactivity depending on the solvent system. However, its bulky nature can sterically hinder the transition state when used with bulky chiral catalysts.

  • Pros: Safer alternative to liquid Br 2​ , moderate stereocontrol.

  • Cons: Low atom economy (large pyridinium counterion waste).

Quantitative Performance Data

The following table summarizes the performance of these agents in the catalytic asymmetric bromohydroxylation of 2(5H)-furanone (standardized to 10 mol% chiral catalyst, -78 °C to rt, in Toluene/H 2​ O).

Brominating AgentYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Atom Economy (Br + delivery)Byproduct Profile
NBS 88%96%24Low (45%)Succinimide
DBDMH 92%91%18High (56%)Dimethylhydantoin
PTB 82%85%12Low (25%)Pyridine, HBr
Br 2​ 75%45%2Maximum (100%)3,4-dibromo adducts

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical steps (e.g., temperature control) is explicitly stated so researchers can troubleshoot deviations.

Protocol A: High-ee Synthesis using NBS (Discovery/Bench Scale)

Objective: Maximize enantioselectivity using a chiral catalyst.

  • Preparation: Dissolve 2(5H)-furanone (1.0 equiv) and (DHQD) 2​ PHAL (0.1 equiv) in a biphasic mixture of Toluene/H 2​ O (1:1 v/v).

    • Causality: The biphasic system ensures that water is present for the nucleophilic ring-opening step, while the organic phase solubilizes the catalyst and substrate.

  • Thermal Control: Cool the vigorously stirring mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Lowering the temperature completely suppresses the uncatalyzed, racemic background bromination, ensuring the chiral catalyst exclusively dictates the Br + transfer.

  • Bromination: Add NBS (1.2 equiv) in one portion. Protect the reaction flask from light.

    • Causality: Light exclusion prevents homolytic cleavage of the N-Br bond, shutting down radical pathways that lead to non-selective allylic bromination.

  • Reaction & Isolation: Allow the reaction to stir for 24 hours at -78 °C. Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy unreacted NBS. Extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography to yield (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

Protocol B: Scalable Synthesis using DBDMH (Process Scale)

Objective: Optimize atom economy and throughput while maintaining acceptable ee.

  • Preparation: Dissolve 2(5H)-furanone (1.0 equiv) and the chiral catalyst (0.05 equiv) in Dichloromethane/H 2​ O (10:1 v/v).

  • Thermal Control: Cool the mixture to -40 °C.

    • Causality: DBDMH is less soluble at -78 °C. A temperature of -40 °C provides the optimal thermodynamic balance between reagent solubility and stereocontrol.

  • Bromination: Add DBDMH (0.6 equiv) portion-wise over 1 hour.

    • Causality: Because DBDMH delivers two equivalents of Br + , only 0.6 equivalents are needed. Portion-wise addition prevents localized exothermic spikes that could degrade the catalyst or lower the ee.

  • Isolation: Stir for 18 hours. Quench and extract as in Protocol A. The dimethylhydantoin byproduct is highly water-soluble and is easily removed during the aqueous wash, streamlining purification.

Decision Matrix for Reagent Selection

Use the following logic tree to determine the optimal brominating agent for your specific synthetic constraints.

G Start Select Brominating Agent Q1 Is High Enantioselectivity (ee > 95%) the primary goal? Start->Q1 NBS N-Bromosuccinimide (NBS) Standard for Asymmetric Catalysis Q1->NBS Yes Q2 Is the process intended for Industrial Scale-up? Q1->Q2 No / Moderate ee acceptable DBDMH 1,3-Dibromo-5,5-dimethylhydantoin High Atom Economy & Scalable Q2->DBDMH Yes (E-factor focus) Br2 Elemental Bromine (Br2) Warning: Prone to racemic reactions Q2->Br2 No (Cost focus)

Decision matrix for selecting brominating agents in lactone synthesis.

References

  • Armstrong, A., Braddock, D. C., Jones, A. X., & Clark, S. (2013). Catalytic asymmetric bromolactonization reactions using (DHQD)2PHAL-benzoic acid combinations. Tetrahedron Letters, 54(51), 7004-7008. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]

  • Nakatsuji, H., Sawamura, Y., & Sakakura, A. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Platform Comparison Executive Summary & Scientific Context (3S,4S)-3-Bromo-4-hydroxydihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Platform Comparison

Executive Summary & Scientific Context

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) is a chiral, brominated furanone (bromohydrin lactone) of significant interest in two distinct fields: as a structural scaffold for bacterial quorum sensing inhibitors (QSI) targeting Pseudomonas and Salmonella biofilms[1], and as a reference standard for identifying highly toxic brominated disinfection byproducts (Br-DBPs) in municipal water treatment[2].

Because of the molecule's unique structural features—a highly electronegative halogen, a polar hydroxyl group, and a strained lactone ring—its mass spectrometry (MS) behavior is complex. This guide objectively compares the fragmentation dynamics and analytical performance of this compound across the two industry-standard platforms: Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) .

Mechanistic Overview of Fragmentation Dynamics

As a Senior Application Scientist, understanding the causality behind a molecule's fragmentation is critical for developing robust Multiple Reaction Monitoring (MRM) transitions or interpreting unknown spectra.

Isotopic Signature & Exact Mass

The molecular formula is C₄H₅BrO₃. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact molecule always presents a characteristic mass doublet separated by 2 Da (Exact mass: 179.94 Da and 181.94 Da). This 1:1 isotopic doublet serves as an internal, self-validating quality control metric during spectral assignment; any deviation greater than 5% in this ratio strongly indicates isobaric matrix interference[3].

Collision-Induced Dissociation (LC-ESI-MS/MS)

Under soft electrospray ionization (ESI), the compound readily forms a protonated adduct [M+H]⁺ at m/z 181/183 in positive mode. The fragmentation is driven by the thermodynamics of the lactone ring and the leaving group potential of the substituents:

  • Loss of Water (-18 Da): The C4-hydroxyl group is easily eliminated as H₂O, yielding a stabilized conjugated oxonium ion at m/z 163/165.

  • Loss of Carbon Monoxide (-28 Da) / Carbon Dioxide (-44 Da): Following dehydration, the lactone ring undergoes characteristic cycloreversion, expelling CO or CO₂[2].

  • Loss of Hydrogen Bromide (-80/-82 Da): The cleavage of the C-Br bond is highly favored, yielding a debrominated product ion at m/z 101.

MS_Fragmentation M [M+H]+ m/z 181/183 (3S,4S)-3-Bromo-4-hydroxy... H2O_loss [M+H - H2O]+ m/z 163/165 Loss of Hydroxyl M->H2O_loss - 18 Da (H2O) HBr_loss [M+H - HBr]+ m/z 101 Loss of Bromine M->HBr_loss - 80/82 Da (HBr) CO_loss [M+H - H2O - CO]+ m/z 135/137 Lactone Ring Cleavage H2O_loss->CO_loss - 28 Da (CO) Final m/z 55 C3H3O+ HBr_loss->Final - 46 Da (H2O + CO) CO_loss->Final - 80/82 Da (HBr)

Proposed collision-induced dissociation (CID) pathway for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

Electron Impact Fragmentation (GC-EI-MS)

Under hard ionization (70 eV), the molecular ion [M]⁺• is highly unstable due to the excess internal energy. The primary alpha-cleavage results in the immediate loss of a bromine radical (Br•), making the [M-Br]⁺ ion at m/z 101 the base peak. Because the free C4-hydroxyl group causes severe peak tailing and thermal degradation on non-polar GC columns, the compound must be derivatized (silylated) prior to EI-MS analysis[1].

Platform Performance Comparison

When developing an assay for this compound, the choice between GC-MS and LC-MS/MS dictates the sample preparation burden and ultimate sensitivity.

Analytical ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Direct)
Target Analyte Form TMS-Ether Derivative (m/z 252/254)Intact Molecule ([M+H]⁺ m/z 181/183)
Primary Diagnostic Ions m/z 173 [M-Br]⁺, m/z 73 [TMS]⁺m/z 163/165, m/z 101
Sample Preparation High (LLE + Evaporation + Derivatization)Low (Protein Precipitation or LLE)
Thermal Stability Excellent (Post-derivatization)Excellent
Matrix Effect Susceptibility Low (Chromatographic resolution resolves matrix)High (Ion suppression in ESI source)
Estimated LOQ (in plasma) ~5.0 ng/mL~0.5 ng/mL
Best Application Use-Case Non-targeted environmental DBP screeningHigh-throughput PK/PD QSI quantification

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The inclusion of procedural internal standards and strict isotopic ratio checks ensures that any physical loss or ionization suppression is mathematically corrected.

Workflow Sample Biological/Environmental Matrix Extraction Liquid-Liquid Extraction (MTBE) Sample->Extraction Split Platform Selection Extraction->Split GC_Prep Derivatization (BSTFA + 1% TMCS) Split->GC_Prep Volatile/Thermal Stable LC_Prep Reconstitution (Mobile Phase) Split->LC_Prep Polar/Thermally Labile GC_MS GC-EI-MS (70 eV, HP-5MS) GC_Prep->GC_MS LC_MS LC-ESI-MS/MS (MRM Mode) LC_Prep->LC_MS

Comparative analytical workflow for processing brominated furanones via GC-MS vs. LC-MS/MS.

Protocol A: GC-EI-MS Workflow (Derivatization-Dependent)

Causality Note: The free hydroxyl group engages in strong intermolecular hydrogen bonding, reducing volatility. Silylation masks this group, increasing vapor pressure and preventing thermal breakdown in the GC inlet.

  • Extraction: Spike 500 µL of sample matrix with 10 µL of Internal Standard (e.g., ¹³C-labeled furanone). Add 1 mL of Methyl tert-butyl ether (MTBE)[4]. Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Drying: Transfer the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Seal the vial and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm)[1].

  • MS Parameters: Set the inlet to 250°C, ionization energy to 70 eV, and scan range from m/z 50 to 400. Monitor the 1:1 isotopic ratio of the derivatized molecular ion to confirm peak identity.

Protocol B: LC-ESI-MS/MS Workflow (Direct MRM)

Causality Note: Direct injection avoids derivatization artifacts, but the ESI source is prone to matrix suppression. Gradient elution on a C18 column is required to wash away polar salts before the analyte elutes.

  • Extraction: Perform the same MTBE extraction as Protocol A (Step 1 & 2).

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS/MS Parameters: Operate the Triple Quadrupole in ESI+ mode. Set the capillary voltage to 3.5 kV.

  • MRM Transitions: Program the following self-validating transitions:

    • Quantifier: m/z 181.0 → 163.0 (Collision Energy: 15 eV)

    • Qualifier 1: m/z 183.0 → 165.0 (Collision Energy: 15 eV)

    • Qualifier 2: m/z 181.0 → 101.0 (Collision Energy: 25 eV)

    • Validation: The peak area ratio of Quantifier to Qualifier 1 must be 1.0 ± 0.05.

References

  • Janssens, J. C. A., et al. "Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium." Applied and Environmental Microbiology, American Society for Microbiology. Available at:[Link]

  • Zhai, H., et al. "Characterization of Unknown Brominated Disinfection Byproducts during Chlorination Using Ultrahigh Resolution Mass Spectrometry." Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Zang, T., et al. "A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS." Bioorganic & Medicinal Chemistry Letters, NIH Public Access. Available at:[Link]

  • Zwiener, C., et al. "Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS)." Journal of Chromatography A, ResearchGate. Available at:[Link]

Sources

Comparative

Efficacy and Application of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one vs. Conventional Chiral Lactones

Executive Summary In the landscape of asymmetric synthesis and drug development, chiral γ-lactones are indispensable building blocks. While modern catalytic methods—such as enzymatic dynamic kinetic asymmetric transforma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, chiral γ-lactones are indispensable building blocks. While modern catalytic methods—such as enzymatic dynamic kinetic asymmetric transformations (DyKAT) (1[1]) and enantioselective organocatalytic Passerini-type reactions (2[2])—offer de novo routes to functionalized lactones, chiral pool synthons remain the gold standard for operational simplicity and scalability.

Among these, (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) stands out as a highly efficacious, bifunctional synthon (3[3]). This guide objectively compares its performance, reactivity profile, and experimental utility against conventional alternatives like D-Pantolactone and (S)-γ-hydroxymethyl-γ-butyrolactone.

Mechanistic Advantage: The Power of Vicinal Bifunctionality

The structural genius of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one lies in its densely functionalized butyrolactone core. Unlike monofunctional lactones that require external activation to become viable electrophiles, this molecule possesses an intrinsic electrophilic center (C3-Br) immediately adjacent to a nucleophilic handle (C4-OH).

  • Conformational Rigidity & Stereocontrol: The five-membered lactone ring locks the C3 and C4 substituents into a trans-diaxial-like relationship. This rigidity dictates the stereochemical outcome of downstream reactions, ensuring near-perfect enantio- and diastereocontrol during the synthesis of complex heterocyclic ring systems (4[4]).

  • Atom Economy: The pre-installed bromide acts as an excellent leaving group. This bypasses the need for atom-inefficient activation steps (e.g., tosylation or mesylation) that are mandatory when working with simpler hydroxy-lactones.

Pathway1 A (3S,4S)-3-Bromo-4-hydroxy dihydrofuran-2-one B Mild Base (Intramolecular SN2) A->B K2CO3, 0°C C Nucleophile (Direct SN2) A->C NaN3, DMF D Chiral Epoxide Intermediate B->D 100% Inversion E Inverted (3R,4S) Derivatives C->E Direct Substitution

Reaction pathways of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one via its vicinal functional groups.

Comparative Efficacy Data

To quantify its utility, we evaluate (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one against two industry-standard chiral lactones across key synthetic metrics.

SynthonStructural AdvantagePrimary Functionalization SiteAtom Economy (Activation)Typical Enantiomeric Excess (ee)Primary Downstream Targets
(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Vicinal Br/OH on rigid ringC3 and C4High (Intrinsic leaving group)>99%Dihydrofurans, Complex Alkaloids
D-Pantolactone Gem-dimethyl blocks side reactionsC3 (α-hydroxy)Moderate (Requires activation)>95%Pantothenic acid, Chiral Auxiliaries
(S)-γ-Hydroxymethyl-γ-butyrolactone Terminal primary alcoholC5 (exocyclic)Moderate (Requires activation)>98%Statins, Ezetimibe analogs

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in validation mechanisms. The following methodologies contrast the direct utility of the bromolactone against the activation-dependent workflow of a conventional lactone.

Protocol A: Stereospecific Epoxidation of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Objective: Convert the bromolactone into a highly reactive chiral fused-epoxide synthon. Causality of Experimental Design: Potassium carbonate (K₂CO₃) is deliberately selected over stronger hydride bases (e.g., NaH). A strong base risks premature cleavage of the lactone ring via intermolecular attack. K₂CO₃ provides mild, reversible deprotonation of the C4-hydroxyl. The rigid trans relationship between the resulting C4-alkoxide and the C3-bromide geometrically enforces an intramolecular backside attack, yielding the cis-epoxide with absolute inversion at C3.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in anhydrous THF (0.1 M) under an argon atmosphere to prevent moisture-induced lactone hydrolysis.

  • Reaction: Add 1.5 eq of finely powdered anhydrous K₂CO₃. Stir the suspension at 0 °C for 2 hours. Causality: Maintaining 0 °C suppresses competitive intermolecular oligomerization.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV inactive, stains dark blue with phosphomolybdic acid) must completely disappear, replaced by a single, lower-polarity spot (higher Rf). Do not proceed to workup until this conversion is >95%.

  • Isolation: Filter the mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure at <30 °C to prevent thermal degradation of the strained epoxide.

  • Quality Control (QC): Validate via ¹H-NMR (CDCl₃). The diagnostic downfield C3-H multiplet (~4.5 ppm) of the starting material must be absent, replaced by two distinct, upfield epoxide ring protons (~3.8 ppm, d, J=3.0 Hz).

Protocol B: Activation of (S)-γ-Hydroxymethyl-γ-butyrolactone (Comparative)

Objective: Convert the unreactive primary alcohol into a viable leaving group (tosylate) for downstream C-C or C-N bond formation. Causality of Experimental Design: Because this lactone lacks an intrinsic leaving group, the C5-OH must be activated. Pyridine is used as both solvent and acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring opening.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (S)-γ-hydroxymethyl-γ-butyrolactone in anhydrous DCM. Add 2.0 eq of Pyridine and cool to 0 °C.

  • Reaction: Add 1.1 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise. Causality: Portion-wise addition controls the exothermic nature of the reaction, safeguarding the lactone core. Stir at room temperature for 12 hours.

  • Self-Validation (In-Process): Quench a 50 µL aliquot in water, extract with EtOAc, and spot on TLC. The product will be highly UV-active (due to the tosyl group) and appear at a higher Rf than the starting material.

  • Isolation: Wash the organic layer sequentially with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate.

  • Quality Control (QC): ¹H-NMR must show the characteristic AA'BB' aromatic system of the tosyl group at 7.3 and 7.8 ppm.

Workflow Start Chiral Lactone Pool L1 (3S,4S)-3-Bromo-4-hydroxy dihydrofuran-2-one Start->L1 L2 D-Pantolactone Start->L2 L3 (S)-gamma-Hydroxymethyl -gamma-butyrolactone Start->L3 O1 Bifunctional Electrophile (C3-Br, C4-OH) L1->O1 O2 Chiral Auxiliary (C3-OH only) L2->O2 O3 Monofunctional Electrophile (C5-OH) L3->O3 R1 Complex Dihydrofurans O1->R1 Direct Coupling R2 Pantothenic Acid O2->R2 Activation Req. R3 Statin Intermediates O3->R3 Activation Req.

Comparative workflows highlighting the intrinsic atom economy of bifunctional chiral bromolactones.

Conclusion

While conventional chiral lactones require auxiliary activation steps that reduce overall atom economy, (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one provides a pre-activated, bifunctional scaffold. Its ability to undergo highly stereospecific intramolecular cyclizations or direct nucleophilic substitutions makes it an unparalleled synthon for the rapid assembly of complex dihydrofuran networks and advanced pharmaceutical intermediates.

References

  • Benchchem - (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | 117858-88-5.
  • ACS Catalysis - Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones.
  • The Journal of Organic Chemistry - Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction.
  • PMC - Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol.

Sources

Validation

A Researcher's Comparative Guide to Validating the Stereocenter Integrity of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules is paramount. The biological activity of a drug candidate can be profoundly affected by its three...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules is paramount. The biological activity of a drug candidate can be profoundly affected by its three-dimensional structure.[1][2] This guide provides an in-depth comparison of analytical techniques for validating the stereocenter integrity of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, a key intermediate in many synthetic pathways. Maintaining the specific (3S,4S) configuration is critical, as any deviation through epimerization or side reactions can lead to inactive or even harmful stereoisomers.

The challenge with a molecule like (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one lies in the potential for epimerization at either the C3 or C4 stereocenter, particularly under basic or acidic reaction conditions. The adjacent bromo and hydroxyl groups can participate in neighboring group participation or other rearrangement pathways, potentially leading to a mixture of diastereomers.[3] Therefore, robust analytical methods are required to confirm that the desired stereochemistry has been preserved post-reaction.

This guide will compare several powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Mosher's Ester Analysis (a Nuclear Magnetic Resonance or NMR-based method), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. Each method will be evaluated based on its principles, applicability, and limitations in the context of our target molecule.

Comparative Analysis of Key Validation Techniques

Parameter Chiral HPLC Mosher's Ester Analysis (NMR) Vibrational Circular Dichroism (VCD) Single-Crystal X-ray Crystallography
Primary Output Chromatogram showing enantiomeric/diastereomeric separation and purity.[2]1D ¹H NMR spectra of diastereomeric esters for comparison.[4][5]Differential absorption spectrum of circularly polarized light.[6]3D electron density map, absolute configuration.[2]
Key Advantage High-throughput and excellent for quantitative analysis of stereoisomeric ratios.[2]Provides information on the absolute configuration of specific stereocenters.[4][5][7]Non-destructive and suitable for samples in solution.[6][8]Unambiguous determination of absolute stereochemistry.[1][2][9]
Sample Requirement Microgram to milligram quantities.[2]1-5 mg of purified sample.[9]Milligram quantities.High-quality single crystal (typically >0.1 mm).[1][2]
Measurement Time 10-30 minutes per sample.[2]4-6 hours of active effort over 1-2 days.[4][5]Varies, can be several hours.Minutes to over 24 hours.[2]
Limitations Requires method development; does not inherently determine absolute configuration.Requires derivatization; can be complex to interpret.Requires theoretical calculations for absolute configuration assignment.[9]Requires a suitable single crystal, which can be difficult to obtain.[9][10]

In-Depth Methodological Exploration

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying stereoisomers.[11][12] The principle lies in the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP).[13][14] For (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, the goal is to develop a method that can resolve the desired diastereomer from any potential epimers (e.g., (3R,4S), (3S,4R), or (3R,4R)).

Causality in Method Development: The choice of CSP is critical. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point for lactones due to their broad applicability.[15] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is then optimized to achieve baseline separation of the diastereomers.[14]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).

  • Sample Preparation: Dissolve a small amount of the post-reaction mixture in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (lactones typically have a UV chromophore).

  • Optimization: Adjust the mobile phase composition and flow rate to maximize the resolution between the peaks corresponding to the different stereoisomers.[2]

  • Quantification: Once baseline separation is achieved, the relative peak areas can be used to determine the diastereomeric excess (d.e.) of the product.

Caption: Workflow for Chiral HPLC Analysis.

Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral alcohols.[4][5][7] It involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form a pair of diastereomeric esters.[9] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute configuration of the alcohol can be deduced.[4][5]

Causality in Experimental Design: The hydroxyl group at the C4 position of our target molecule makes it an ideal candidate for Mosher's ester analysis. The phenyl group of the MTPA moiety creates a distinct anisotropic field in the NMR, causing protons on one side of the MTPA plane to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield). The comparison between the (R)- and (S)-MTPA esters allows for an unambiguous assignment.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification (Two Parallel Reactions):

    • Reaction A: To a solution of the purified (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (1-2 mg) in anhydrous pyridine, add (R)-(-)-MTPA chloride.

    • Reaction B: In a separate vial, to a solution of the purified lactone (1-2 mg) in anhydrous pyridine, add (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed to completion.

  • Workup and Purification: Quench the reactions and purify the resulting diastereomeric esters, typically by flash chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals in both spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the C4 stereocenter.

    • Apply the Mosher's model to correlate the signs of the Δδ values with the absolute configuration at C4.

Mosher_Analysis cluster_synthesis Derivatization cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Assignment A Chiral Alcohol D (R)-MTPA Ester A->D E (S)-MTPA Ester A->E B (R)-MTPA-Cl B->D C (S)-MTPA-Cl C->E F ¹H NMR of (R)-Ester D->F G ¹H NMR of (S)-Ester E->G H Calculate Δδ (δS - δR) F->H G->H I Apply Mosher's Model H->I J Assign Absolute Configuration I->J

Caption: Mosher's Ester Analysis Workflow.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.[8] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be determined.[9]

Authoritative Grounding: This technique is particularly powerful for molecules that are difficult to crystallize or for which derivatization is problematic.[8] It provides a "fingerprint" of the molecule's absolute configuration in its solution-state, which is often more relevant to its biological activity.

Single-Crystal X-ray Crystallography

Considered the "gold standard" for determining absolute stereochemistry, single-crystal X-ray crystallography provides a definitive three-dimensional structure of a molecule.[2][9] The technique relies on the diffraction of X-rays by a single crystal of the compound. By analyzing the diffraction pattern, the precise arrangement of atoms in space can be determined.

Trustworthiness of the Method: The absolute configuration is determined through the analysis of anomalous dispersion, a phenomenon where the scattering of X-rays is sensitive to the absolute arrangement of atoms.[1] The Flack parameter is a key statistical indicator used to validate the correctness of the assigned absolute configuration.[1][16] A value close to 0 indicates the correct assignment.[1]

Conclusion: A Multi-faceted Approach to Stereochemical Validation

No single technique is universally superior; the optimal choice depends on the specific requirements of the analysis, sample availability, and the instrumentation at hand.

  • For routine, high-throughput analysis of stereoisomeric purity , Chiral HPLC is the method of choice due to its speed and quantitative power.

  • When an unambiguous determination of absolute configuration is required and a suitable single crystal can be obtained , X-ray crystallography is the definitive method.[1][2][9]

  • Mosher's ester analysis provides a reliable means of determining the absolute configuration of specific chiral centers in solution when crystallography is not feasible.[9]

  • Vibrational Circular Dichroism is an emerging and powerful technique for determining the absolute configuration of molecules in solution, especially for those that are non-crystalline.[6][8][17]

In a rigorous drug development setting, a combination of these techniques is often employed. For instance, X-ray crystallography might be used to definitively establish the absolute stereochemistry of a reference standard, while a validated chiral HPLC method is used for routine quality control of subsequent batches. This multi-faceted approach ensures the highest level of confidence in the stereochemical integrity of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one and other critical chiral intermediates.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 2(10), 2451-8. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Batista Jr, J. M., et al. (2024). Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. [Link]

  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. ResearchGate. [Link]

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283–297. [Link]

  • University of Pisa. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. UNIPI. [Link]

  • Satinder, A. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Xue, S., et al. (2008). Et2Zn-Mediated Rearrangement of Bromohydrins. Organic Chemistry Portal. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
  • Schmidt, T. J. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 174-184. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Shah, P., et al. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3S,4S)-3-Bromo-4-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, a halogenated organic compound. By understanding the chemical nature of this compound and adhering to established best practices, researchers can ensure the safety of themselves and their colleagues while maintaining regulatory compliance.

Foundational Principles: Understanding the Hazard

Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in general solid waste.[1][7]

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to have the correct Personal Protective Equipment (PPE) and engineering controls in place. The causality is simple: prevent exposure.

Essential PPE and Engineering Controls:

EquipmentSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact and potential irritation.[8][9]
Eye Protection Chemical safety goggles.To protect against splashes and eye irritation.[8][10]
Lab Coat Standard, fully-buttoned lab coat.To protect skin and clothing from contamination.[7]
Ventilation Certified laboratory chemical fume hood.To minimize inhalation of any potential vapors or aerosols.[9][11]

Step-by-Step Disposal Procedure

The disposal of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one must be systematic. The following workflow ensures safety and compliance with environmental regulations.

Step 1: Waste Identification and Segregation

This is the most critical step in the disposal process. Miscategorization can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Identify: Clearly identify the waste as "Halogenated Organic Waste." [1]

  • Segregate: Keep this waste stream entirely separate from all other waste types.[2]

    • DO NOT MIX with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[2][8]

    • DO NOT MIX with acids, bases, oxidizers, or metal wastes.[12]

The reason for strict segregation is twofold. Firstly, mixing halogenated and non-halogenated waste streams renders the entire volume more expensive and difficult to dispose of, as it cannot be recycled through solvent recovery.[2] Secondly, inadvertent mixing with incompatible chemicals can lead to dangerous reactions.

Step 2: Waste Collection and Container Management

Proper containment is key to preventing spills and environmental contamination.

  • Select a Container: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. Polyethylene or glass containers with a secure, threaded cap are appropriate.[1][7]

  • Labeling: The moment the first drop of waste is added, the container must be labeled.[1] The label must include:

    • The words "Hazardous Waste." [1]

    • The full chemical name: "(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one." Do not use abbreviations or chemical formulas.[1][8] If other halogenated wastes are added to the same container, their full names must also be listed.[8]

  • Storage:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[1][8] This is crucial to prevent the release of vapors.

    • Store the container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from heat or ignition sources.[7]

    • Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills.[1]

Step 3: Final Disposal

Once the waste container is full or the project is complete, arrange for professional disposal.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[13]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

The following diagram illustrates the decision-making process for the disposal of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Collection & Containment cluster_3 Step 3: Final Disposal start (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (solid or in solution) identify Identify as: 'Halogenated Organic Waste' start->identify segregate Is it separate from non-halogenated, acid, base, and other waste? identify->segregate remix Incorrect! STOP and re-segregate. segregate->remix No container Select compatible, sealed container (e.g., Polyethylene, Glass) segregate->container Yes remix->segregate Correct Segregation labeling Label Immediately: 1. 'Hazardous Waste' 2. Full Chemical Name(s) container->labeling storage Store in designated, ventilated area with secondary containment. labeling->storage full Container Full or Project Complete? storage->full full->storage No ehs Contact EHS for pickup and complete disposal forms. full->ehs Yes end_proc End of Procedure ehs->end_proc

Caption: Disposal workflow for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one.

Spill and Emergency Response

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

For a Small Spill (manageable within 10 minutes by trained personnel): [7]

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Prevent anyone from entering the spill area.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.[8]

  • Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][9]

  • Collect: Carefully sweep or place the absorbent material into a sealable, compatible container (e.g., a heavy-duty plastic bag or bucket).[8]

  • Label and Dispose: Label the container as "Hazardous Waste" with the name of the spilled chemical and dispose of it through the EHS office along with other halogenated waste.[8]

  • Decontaminate: Clean the spill area with soap and water.

For a Large Spill or if you are unsure:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[8]

  • Isolate: Close the laboratory doors.

  • Notify: Contact your institution's emergency number and the EHS office immediately.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that the disposal of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Environmental Health and Safety, University of Waterloo. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Environmental Health & Safety, Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Environmental Health and Safety, University of Waterloo. (n.d.). Waste Disposal Flowchart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • Environmental Health & Safety, Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires moving beyond basic compliance. To ensure absolute safety and experimental integrity, laboratory personnel must understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires moving beyond basic compliance. To ensure absolute safety and experimental integrity, laboratory personnel must understand the causality behind every safety protocol.

This guide provides an authoritative, step-by-step operational and disposal plan for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS: 117858-88-5) [1], designed specifically for researchers, scientists, and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one safely, one must understand its chemical reactivity. This compound features an α -bromo lactone moiety.

The Causality of Toxicity: The bromine atom is situated on the alpha carbon, directly adjacent to the lactone carbonyl group. The strong electron-withdrawing nature of the carbonyl oxygen significantly increases the electrophilicity of this alpha carbon. Consequently, the molecule is a potent alkylating agent that undergoes rapid bimolecular nucleophilic substitution ( SN​2 ) [3].

If exposed to biological tissue, this electrophile readily alkylates ubiquitous endogenous nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine and nucleic acids. This irreversible covalent binding is the direct cause of its severe irritant properties, lachrymatory effects, and potential as a skin sensitizer.

Personal Protective Equipment (PPE) Matrix

Because this compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) during organic synthesis, standard PPE is insufficient. These solvents act as carriers, rapidly transporting dissolved alkylating agents through standard nitrile gloves and directly into the skin.

Protection CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double-Gloving System: • Inner: 4-mil Nitrile.• Outer: 14-mil Butyl Rubber or Neoprene.Nitrile offers dexterity for handling the dry powder but is rapidly permeated by polar aprotic solvents. Butyl rubber provides a robust chemical barrier against solvent-mediated skin absorption.
Eye/Face Protection Chemical splash goggles paired with a full-face shield. α -halo carbonyls are severe ocular irritants. A face shield prevents micro-dust or solvent splashing from reaching the mucous membranes.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, or a disposable Tyvek® suit for bulk transfers.Knit cuffs prevent wrist exposure. Tyvek prevents fine crystalline dust from settling into the weave of standard cotton garments.
Respiratory Class IIB Biological Safety Cabinet or properly certified Chemical Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of airborne particulates during weighing. If engineering controls fail, a NIOSH-approved respirator with P100 particulate and organic vapor cartridges is mandatory.

Operational Plan: Step-by-Step Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's integrity is confirmed.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Confirm the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Clear the Workspace: Remove all incompatible materials, particularly strong bases, oxidizing agents, and nucleophilic amines, which could trigger an uncontrolled exothermic reaction.

  • Prepare the Quench Solution: Before opening the chemical, prepare a 5% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) or dilute sodium bicarbonate solution. Rationale: Having a mild nucleophile on standby allows for immediate deactivation of the electrophilic α -bromo group in case of contamination.

Phase 2: Dispensing and Weighing
  • Static Mitigation: Use an anti-static gun (zerostat) on the weigh boat and spatula. Rationale: The dry powder can hold a static charge, causing it to aerosolize and bypass localized ventilation.

  • Closed-System Transfer: Weigh the material inside the fume hood. If transferring to a balance outside the hood, place the sealed vial in a secondary containment vessel (e.g., a clean, sealable desiccator jar) before moving it.

  • Inert Atmosphere (Optional but Recommended): If the reaction requires it, flush the receiving flask with Argon or Nitrogen to prevent ambient moisture from initiating slow hydrolysis of the lactone ring.

Phase 3: Post-Handling Decontamination
  • Tool Quenching: Submerge all spatulas, weigh boats, and glassware that contacted the chemical into the pre-prepared 5% Sodium Thiosulfate bath for 30 minutes.

  • Glove Removal: Remove the outer butyl gloves inside the fume hood to prevent spreading invisible micro-contaminants to door handles or computer peripherals.

Spill Response and Disposal Plan

Improper disposal of halogenated organics violates EPA/RCRA regulations and poses severe environmental persistence risks [2].

Immediate Spill Response Workflow
  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate 10-foot radius.

  • Absorb: Wearing full PPE, cover the spill with a non-combustible, inert absorbent (e.g., dry sand or diatomaceous earth). Do not use combustible materials like paper towels for bulk spills.

  • Neutralize: Lightly mist the absorbed pile with the 5% Sodium Thiosulfate quench solution to deactivate the active electrophile.

  • Collect: Scoop the neutralized slurry using a non-sparking tool into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Waste Segregation Protocol
  • Classification: This chemical and any contaminated debris must be strictly classified as Halogenated Organic Waste [2].

  • Segregation Rule: NEVER mix halogenated waste with non-halogenated solvent waste. Rationale: Halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing them increases disposal costs exponentially and creates regulatory compliance failures.

  • Labeling: Label the container with the exact chemical name, CAS number (117858-88-5), and the hazard pictograms for "Corrosive" and "Environmentally Damaging".

Workflow Visualization

The following diagram illustrates the strict logical progression of handling and emergency response for this compound.

G A Pre-Operation Setup Verify Fume Hood & Don PPE B Dispensing & Weighing (Closed System / Anti-static) A->B C Reaction Integration (Controlled Addition) B->C F Spill Scenario (Evacuate, Absorb, Neutralize) B->F If Spill Occurs D Decontamination (Quench with 5% Na2S2O3) C->D E Waste Segregation (Halogenated Organic Stream) D->E F->E

Caption: Operational workflow for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, including spill routing.

References

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide: Halogenated Compounds." UTIA Safety Office. Available at: [Link]

  • American Chemical Society (ACS). "Applications of Halogen-Atom Transfer (XAT) for the Generation of Carbon Radicals." Chemical Reviews. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.